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Structural Elucidation of Dichlorinated Phenylmethanols: A Technical Guide for Researchers

An In-depth Guide to the Structural Characterization of (2,4-dichlorophenyl)methanol as a Representative Dichlorinated Phenylmethanol Isomer Introduction (2,4-dichlorophenyl)methanol is a significant chemical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Structural Characterization of (2,4-dichlorophenyl)methanol as a Representative Dichlorinated Phenylmethanol Isomer

Introduction

(2,4-dichlorophenyl)methanol is a significant chemical intermediate and active ingredient, notably utilized as a mild antiseptic in various pharmaceutical formulations, including throat lozenges.[1] Its biological activity and efficacy are intrinsically linked to its precise molecular structure. The presence and position of the chlorine atoms on the phenyl ring, along with the hydroxyl group on the methanol moiety, dictate its physicochemical properties and interactions with biological targets. Therefore, the unambiguous structural characterization of this and related dichlorinated phenylmethanol isomers is a critical aspect of quality control, drug development, and regulatory compliance.

This technical guide provides a comprehensive overview of the methodologies employed in the structural characterization of (2,4-dichlorophenyl)methanol. While the primary focus is on this specific isomer, the principles and techniques described herein are broadly applicable to other dichlorinated phenylmethanol isomers and related chlorinated aromatic compounds. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Synthesis of (2,4-dichlorophenyl)methanol

The synthesis of (2,4-dichlorophenyl)methanol is most commonly achieved through the reduction of 2,4-dichlorobenzaldehyde. This reaction is a staple in organic synthesis and can be accomplished using various reducing agents.

A typical laboratory-scale synthesis involves the use of sodium borohydride (NaBH₄) in a suitable solvent, such as methanol or a mixture of tetrahydrofuran and water. The aldehyde is dissolved in the solvent, and sodium borohydride is added portion-wise, often at a reduced temperature to control the reaction rate. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified, typically by recrystallization.[2]

Another method involves the use of nickel(II) chloride in conjunction with sodium borohydride. This system provides an efficient and high-yield route to the desired alcohol.[2] For industrial-scale production, catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon) is also a viable option.

The following diagram illustrates the general workflow for the synthesis of (2,4-dichlorophenyl)methanol.

Synthesis_Workflow Start Start: 2,4-Dichlorobenzaldehyde Reaction Reduction Reaction Start->Reaction Reagents Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol) Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Product Final Product: (2,4-dichlorophenyl)methanol Purification->Product Characterization Structural Characterization Product->Characterization

Caption: Synthesis workflow for (2,4-dichlorophenyl)methanol.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of (2,4-dichlorophenyl)methanol. This typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (2,4-dichlorophenyl)methanol, the expected signals are:

  • Aromatic Protons: The three protons on the dichlorinated phenyl ring will appear as a set of multiplets in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.

  • Methylene Protons (-CH₂OH): The two protons of the methylene group attached to the hydroxyl will give rise to a signal, likely a singlet or a doublet depending on the coupling with the hydroxyl proton.

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is often a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for (2,4-dichlorophenyl)methanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAromatic H
~7.4d1HAromatic H
~7.3dd1HAromatic H
~4.7s2H-CH₂-
Variablebr s1H-OH

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule. A proton-decoupled ¹³C NMR spectrum of (2,4-dichlorophenyl)methanol is expected to show distinct signals for each of the seven carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for (2,4-dichlorophenyl)methanol

Chemical Shift (δ, ppm)Assignment
~138Quaternary Aromatic C
~134Quaternary Aromatic C
~132Quaternary Aromatic C
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~63-CH₂-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified (2,4-dichlorophenyl)methanol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[4]

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are necessary.[4]

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[3]

The following diagram illustrates the general workflow for NMR analysis.

NMR_Workflow Sample Sample Preparation (Dissolve in Deuterated Solvent) Spectrometer NMR Spectrometer Sample->Spectrometer Acquisition Data Acquisition (1H and 13C Spectra) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

For (2,4-dichlorophenyl)methanol (C₇H₆Cl₂O), the expected molecular ion peak (M⁺) will appear as a cluster of peaks due to the presence of two chlorine atoms. The most abundant peak in this cluster will correspond to the species containing two ³⁵Cl atoms.

Table 3: Predicted Mass Spectrometry Data for (2,4-dichlorophenyl)methanol

m/zAssignment
176[M]⁺ (with 2 x ³⁵Cl)
178[M+2]⁺ (with ¹³C and/or 1 x ³⁵Cl, 1 x ³⁷Cl)
180[M+4]⁺ (with 2 x ³⁷Cl)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane.

  • GC Separation: Inject a small volume of the sample solution into the GC system. The sample is vaporized and separated based on the components' boiling points and interactions with the GC column.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method for this type of analysis.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by the mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule.

For (2,4-dichlorophenyl)methanol, the key expected IR absorption bands are:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.[5]

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Predicted IR Absorption Bands for (2,4-dichlorophenyl)methanol

Wavenumber (cm⁻¹)Vibration
3200-3600 (broad)O-H stretch
3000-3100Aromatic C-H stretch
2850-2960Aliphatic C-H stretch
1450-1600Aromatic C=C stretch
1000-1200C-O stretch
< 800C-Cl stretch
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample in the IR beam and record the spectrum.

  • Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While obtaining suitable single crystals can be a challenge, the resulting data is unparalleled in its detail.

For (2,4-dichlorophenyl)methanol, an X-ray crystal structure would confirm the substitution pattern on the phenyl ring and provide precise measurements of the C-Cl, C-O, and C-C bond lengths and the angles between them. It would also reveal information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.

  • Crystal Growth: Grow single crystals of the purified compound. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

The following diagram illustrates the general workflow for X-ray crystallography.

XRay_Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure (Bond lengths, angles, etc.) Refinement->Final_Structure

Caption: General workflow for X-ray crystallography.

Conclusion

The structural characterization of Dichloro-(2-chlorophenyl)methanol, and its isomers like (2,4-dichlorophenyl)methanol, is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR spectroscopy provides the foundational carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and elemental composition (particularly the presence of chlorine), and Infrared Spectroscopy identifies the key functional groups. For crystalline materials, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. By employing these techniques in a logical and systematic manner, researchers and drug development professionals can ensure the identity, purity, and quality of these important chemical compounds, thereby underpinning the safety and efficacy of the final products.

References

  • Narayana, B., et al. (2016). (2,4-Dichlorophenyl)(diphenylphosphoryl)methanol. IUCrData, 1(1), x152333. Available at: [Link]

  • Zimmermann, R., et al. (1999). In-Line Catalytic Derivatization Method for Selective Detection of Chlorinated Aromatics with a Hyphenated Gas Chromatography/Laser Mass Spectrometry Technique. Analytical Chemistry, 71(14), 2836-2843. Available at: [Link]

  • Park, S. J., et al. (2009). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Bulletin of the Korean Chemical Society, 30(9), 2029-2034. Available at: [Link]

  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2253. Available at: [Link]

  • NIST. (n.d.). Benzenemethanol, 2,4-dichloro-α-(chloromethyl)-. In NIST Chemistry WebBook. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric Transfer Hydrogenation of Aryl Ketones with Recyclable and Reusable Pd Nanoparticles in Water. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]

  • Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([6][7][8]- triazole-1-methyl )-[6][9] dioxolane -4-Methyl methanesulfonate. Available at:

  • Shimadzu. (n.d.). Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Operated in the MRM. Available at: [Link]

  • Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Available at: [Link]

  • LCGC International. (2026, March 24). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. Available at: [Link]

  • Chemspace. (n.d.). (2,4-dichlorophenyl)methanol. Available at: [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • IntechOpen. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorobenzyl alcohol. Available at: [Link]

  • PubChem. (n.d.). (2,4-Dichlorophenyl)(phenyl)methanol. Available at: [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Available at: [Link]

  • Gunanathan, C., & Jackstell, R. (2007). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry, 72(7), 2539-2542. Available at: [Link]

  • NIST. (n.d.). 2-Hydroxybenzoic acid, 2,4-dichlorophenyl ester. In NIST Chemistry WebBook. Available at: [Link]

  • Maryam, S., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Available at: [Link]

  • U.S. Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. Available at: [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Available at: [Link]

  • PubChemLite. (n.d.). 2,4-dichlorobenzyl alcohol. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • MDPI. (2024, August 8). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. Molecules, 29(16), 3615. Available at: [Link]

  • National Center for Biotechnology Information. (2024, April 20). Application of Fourier-Transform Infrared Spectroscopy for the Assessment of Wine Spoilage Indicators: A Feasibility Study. Foods, 13(8), 1251. Available at: [Link]

  • Suhm, M. A., et al. (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 26(1), 107-117. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of methanol at 45 К (top) and the difference spectrum for the temperatures 45 and 15 К (bottom). Available at: [Link]

  • Doc Brown's Chemistry. (2026, March 24). CH3OH infrared spectrum of methanol. Available at: [Link]

  • ResearchGate. (n.d.). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6- phenylnicotinonitrile. Available at: [Link]

  • Wan, P., & Budac, D. (1994). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, (1), 7-13. Available at: [Link]

  • ResearchGate. (n.d.). (a) Reactions involved in the oxidation of benzyl alcohol. The XRD.... Available at: [Link]

  • NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Available at: [Link]

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Exploratory

FT-IR Spectroscopic Characterization of Dichloro-(2-chlorophenyl)methanol: A Technical Guide to Trapping Transient Intermediates

Executive Summary As a Senior Application Scientist specializing in time-resolved vibrational spectroscopy, I frequently encounter the challenge of characterizing highly reactive transient species. Dichloro-(2-chlorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in time-resolved vibrational spectroscopy, I frequently encounter the challenge of characterizing highly reactive transient species. Dichloro-(2-chlorophenyl)methanol (an α,α -dichloro alcohol) is a prime example. Formed during the partial hydrolysis of 2-chlorobenzotrichloride, this intermediate is thermodynamically unstable under standard conditions, rapidly eliminating hydrogen chloride (HCl) to form 2-chlorobenzoyl chloride.

Because standard benchtop Attenuated Total Reflectance (ATR) FT-IR fails to capture this fleeting species, specialized cryogenic techniques are required. This whitepaper provides an authoritative, self-validating protocol for trapping Dichloro-(2-chlorophenyl)methanol and details the causality behind its unique FT-IR absorption bands.

Structural and Mechanistic Context

Dichloro-(2-chlorophenyl)methanol contains a central carbon bonded to a hydroxyl group, a 2-chlorophenyl ring, and two highly electronegative chlorine atoms. Recent theoretical frameworks on benzotrichloride hydrolysis confirm that α,α -dichloroalcohols are obligatory intermediates that rapidly eliminate HCl to form stable acyl chlorides[1].

The high electron-withdrawing nature of the gem-dichloro group profoundly alters the force constants of the adjacent C–O and O–H bonds, leading to distinct spectral shifts that we can monitor in real-time.

ReactionPathway A 2-Chlorobenzotrichloride (Precursor) B Dichloro-(2-chlorophenyl)methanol (Transient Intermediate) A->B + H₂O / - HCl (Controlled Hydrolysis) C 2-Chlorobenzoyl chloride + HCl (Stable Degradation Products) B->C - HCl (Spontaneous Elimination)

Pathway of Dichloro-(2-chlorophenyl)methanol formation and degradation.

Experimental Protocol: Cryogenic Matrix Isolation FT-IR

To prevent the spontaneous elimination of HCl, the molecule must be isolated in an inert, cryogenic environment. The following step-by-step methodology ensures a self-validating workflow for capturing the FT-IR spectrum of the intact intermediate.

Step-by-Step Methodology
  • Precursor Preparation: Load 2-chlorobenzotrichloride into a Knudsen effusion cell. Introduce a controlled leak of H₂O vapor into the vacuum line.

  • Matrix Co-deposition: Expand the precursor/H₂O mixture with ultra-high purity Argon carrier gas (1:1000 analyte-to-matrix ratio) onto a Cesium Iodide (CsI) window cooled to 15 K using a closed-cycle helium cryostat.

  • Baseline Acquisition: Acquire a baseline FT-IR spectrum (512 scans, 0.5 cm⁻¹ resolution, MCT detector) to confirm the presence of unreacted precursors and the absence of degradation products.

  • Photolytic Activation: Irradiate the matrix with a 254 nm Hg lamp for 10 minutes. This provides the activation energy for the controlled partial hydrolysis of the C–Cl bond, forming Dichloro-(2-chlorophenyl)methanol.

  • Self-Validation Checkpoint (Critical): Immediately scan the 1750–1800 cm⁻¹ region.

    • Pass: The absence of a strong C=O stretch at ~1770 cm⁻¹ confirms the intermediate is successfully trapped and intact.

    • Fail: A strong C=O peak indicates the matrix is too warm, allowing spontaneous elimination to 2-chlorobenzoyl chloride. If this occurs, abort the run and re-deposit at a lower temperature.

  • Kinetic Annealing: Gradually anneal the matrix to 30 K. Continuously collect rapid-scan FT-IR spectra to monitor the stoichiometric conversion of the gem-dichloroalcohol to the acyl chloride.

Workflow Step1 1. Gas-Phase Co-deposition (Analyte + Argon at 15 K) Step2 2. Photolytic Activation (Trigger Hydrolysis in Matrix) Step1->Step2 Step3 3. FT-IR Spectral Acquisition (0.5 cm⁻¹ Resolution) Step2->Step3 Step4 4. Self-Validation Check (Verify Absence of C=O Band) Step3->Step4 Step5 5. Kinetic Annealing (Monitor Degradation to Acyl Chloride) Step4->Step5

Cryogenic matrix isolation FT-IR workflow with self-validation steps.

FT-IR Absorption Bands & Mechanistic Rationale

The spectral signature of Dichloro-(2-chlorophenyl)methanol is a composite of its aromatic ring and the highly perturbed dichloromethanol moiety. The table below summarizes the quantitative data and the causality behind the observed vibrational frequencies.

Vibrational ModeWavenumber (cm⁻¹)IntensityMechanistic Rationale
O–H Stretch (Monomer)3580 – 3600Sharp, MediumMatrix isolation prevents intermolecular H-bonding. The inductive pull from the α -chlorines sharpens the band and shifts it slightly higher than typical condensed-phase alcohols [2].
Aromatic C–H Stretch 3060 – 3080WeakStandard sp² C–H stretching of the 2-chlorophenyl ring.
Aromatic C=C Skeletal 1590, 1575, 1470MediumSkeletal ring vibrations. The 1590/1575 cm⁻¹ doublet is highly diagnostic of an ortho-disubstituted benzene ring.
C–O Stretch 1110 – 1140StrongShifted to higher frequencies compared to primary alcohols (~1050 cm⁻¹) due to the stiffening effect of the geminal chlorines increasing the C–O bond order.
Aromatic C–Cl Stretch 1035 – 1050MediumIn-plane stretching of the chlorine atom directly bound to the aromatic ring.
Asymmetric C–Cl₂ Stretch 810 – 830StrongPrimary diagnostic band for the gem-dichloro group. This band rapidly disappears upon thermal degradation[2].
Symmetric C–Cl₂ Stretch 780 – 800StrongSecondary diagnostic band for the –CCl₂OH moiety.
ortho C–H Out-of-Plane Bend 745 – 755StrongUmbrella mode of the four adjacent aromatic protons, confirming the intact 2-chlorophenyl architecture [3].
Kinetic Monitoring via FT-IR

The true power of this methodology lies in kinetic tracking. As the matrix is gently annealed from 15 K to 30 K, the matrix softens, allowing intramolecular elimination to occur. The degradation of Dichloro-(2-chlorophenyl)methanol is confirmed by an isosbestic-like conversion in the IR spectra:

  • Disappearance: The sharp O–H stretch (~3590 cm⁻¹) and the asymmetric C–Cl₂ stretch (~820 cm⁻¹) decay simultaneously.

  • Appearance: A dominant C=O stretching band emerges at ~1770 cm⁻¹ (characteristic of 2-chlorobenzoyl chloride), alongside the appearance of the H–Cl stretching band at ~2850 cm⁻¹ .

Conclusion

Capturing the FT-IR spectrum of Dichloro-(2-chlorophenyl)methanol requires overcoming its inherent thermodynamic instability. By utilizing cryogenic matrix isolation coupled with rigorous self-validation checkpoints, researchers can accurately map the vibrational modes of this transient α,α -dichloro alcohol. Understanding these spectral shifts—driven by the intense inductive effects of the gem-dichloro group—provides critical mechanistic insights into the hydrolysis pathways of chlorinated organic precursors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28810, 2-Chlorobenzyl alcohol" PubChem. URL:[Link]

  • Tyndall, G. S., Wallington, T. J., Hurley, M. D., & Schneider, W. F. "Rate coefficient for the reaction of hydroxymethyl radicals with chlorine and infrared spectra of chloromethanol and dichloromethanol." The Journal of Physical Chemistry 97.8 (1993): 1583-1588. URL:[Link]

  • "Marriage of Inorganic to Organic Chemistry as Motivation for a Theoretical Study of Chloroform Hydrolysis Mechanisms." The Journal of Organic Chemistry (2024). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,4-Dichlorophenylmethanol as a Strategic Precursor in API Organic Synthesis

Executive Summary & Nomenclature Clarification In pharmaceutical process chemistry, the precise selection and activation of benzylic precursors dictate the yield, purity, and scalability of Active Pharmaceutical Ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In pharmaceutical process chemistry, the precise selection and activation of benzylic precursors dictate the yield, purity, and scalability of Active Pharmaceutical Ingredients (APIs). While occasionally referred to in non-standard or legacy nomenclature as dichloro-(2-chlorophenyl)methanol, the industry-standard designation for this critical synthon is 2,4-dichlorophenylmethanol (commonly known as 2,4-dichlorobenzyl alcohol) [1].

Note for Drug Development Professionals: This compound must not be confused with 2,2-dichloro-1-(2-chlorophenyl)ethanol, which is a structurally distinct precursor used in the synthesis of the antineoplastic drug Mitotane.

This application note details the mechanistic rationale and self-validating experimental protocols for utilizing 2,4-dichlorophenylmethanol as the primary electrophilic building block in the synthesis of blockbuster azole antifungals, such as Miconazole [2].

Mechanistic Insights: The Causality of Precursor Activation

The benzylic carbon of 2,4-dichlorophenylmethanol is a prime target for nucleophilic attack; however, the native hydroxyl (-OH) moiety is a notoriously poor leaving group. Direct substitution is thermodynamically disfavored and requires harsh, acidic conditions that degrade complex API intermediates.

The SN​2 vs. SN​1 Paradigm: To facilitate coupling, the alcohol must be activated. While chlorination via Thionyl Chloride ( SOCl2​ ) is a traditional route, the two strongly electron-withdrawing chlorine atoms on the aromatic ring inductively destabilize any potential benzylic carbocation. This effectively shuts down the SN​1 pathway. By reacting the alcohol with Methanesulfonyl chloride (MsCl), the hydroxyl is converted into a mesylate (-OMs)—an exceptional leaving group due to the resonance stabilization of the expelled anion. Because the SN​1 pathway is blocked by the ring's electron deficiency, the subsequent etherification is forced through a strict, high-fidelity SN​2 mechanism. This prevents unwanted structural rearrangements and suppresses the formation of bis-ether byproducts [3].

SN2_Mechanism Step1 Hydroxyl Activation Reagent: Methanesulfonyl Chloride Step2 Leaving Group Formation Intermediate: Mesylate (-OMs) Step1->Step2 Et3N removes HCl Step3 Nucleophilic Attack Nucleophile: Alkoxide (Imidazole deriv.) Step2->Step3 DMF solvent (Polar Aprotic) Step4 Stereospecific Inversion Product: Ether Linkage Formation Step3->Step4 SN2 Displacement

Fig 1: Mechanistic logic and causality of the SN2 etherification process in API synthesis.

Quantitative Data: Activation Reagent Comparison

The choice of activation reagent directly impacts the downstream coupling efficiency. The table below summarizes the empirical data driving the preference for mesylation over direct halogenation in modern synthesis workflows.

Activation Reagent SystemIntermediate FormedReaction TempTimeYield (%)Mechanistic Byproducts / Notes
MsCl / Et3​N / CH2​Cl2​ Mesylate (-OMs) 0 °C 1.5 h >95% Minimal (Self-validating TLC shift)
SOCl2​ / DMF (cat.)Chloride (-Cl)80 °C (Reflux)4.0 h75–80%Bis-ether formation, corrosive HCl gas
PBr3​ / EtherBromide (-Br)0 °C to RT2.5 h~85%Phosphorous acid residues

Experimental Protocols (Miconazole Synthesis Workflow)

The following methodology outlines a self-validating, two-step system. Each phase contains built-in chemical checkpoints to ensure process integrity before advancing to moisture-sensitive coupling steps.

Synthesis_Workflow N1 2,4-Dichlorobenzoic Acid N2 2,4-Dichlorophenylmethanol (Precursor) N1->N2 LiAlH4, Ether, 0°C N3 2,4-Dichlorobenzyl Mesylate (Activated) N2->N3 MsCl, Et3N, CH2Cl2, 0°C N4 Miconazole (API) N3->N4 Imidazole alkoxide, DMF, RT

Fig 2: Synthetic workflow to Miconazole API via the 2,4-dichlorophenylmethanol precursor.

Protocol A: Synthesis of 2,4-Dichlorobenzyl Mesylate (Activation)

Causality Focus: Triethylamine ( Et3​N ) is utilized not just as a base, but as an acid scavenger to prevent the accumulation of HCl, which would otherwise degrade the mesylate intermediate.

  • Preparation: Dissolve 2,4-dichlorophenylmethanol (1.2 mmol) in 10 mL of anhydrous dichloromethane ( CH2​Cl2​ ) under a strictly inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Base Addition: Add freshly distilled Et3​N (1.2 mmol) dropwise.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 mmol) dropwise. Crucial Step: Dropwise addition controls the exothermic nature of the reaction, preventing localized heating that causes dimerization.

  • In-Process Control (Self-Validation): Stir for 90 minutes at 0 °C. The protocol validates itself via Thin Layer Chromatography (TLC; Hexane:Ethyl Acetate 3:1). A complete shift from Rf​ 0.4 (alcohol) to Rf​ 0.7 (mesylate) confirms quantitative activation.

  • Workup: Remove the solvent in vacuo at a low temperature (<30 °C) to prevent thermal degradation of the mesylate. The crude product is used immediately in Protocol B.

Protocol B: SN​2 Etherification to Miconazole

Causality Focus: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the sodium cation, leaving the imidazole alkoxide "naked" and highly nucleophilic for the SN​2 attack.

  • Alkoxide Generation: In a separate, flame-dried flask, dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (1.0 mmol) in 5 mL of anhydrous DMF. Cool to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol). Stir until hydrogen gas evolution ceases (visual self-validation of complete deprotonation).

  • Coupling: Dissolve the crude 2,4-dichlorobenzyl mesylate from Protocol A in 2 mL of DMF. Add this solution dropwise to the alkoxide mixture at 0 °C.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Quenching & Isolation: Carefully quench the reaction with cold water (10 mL) to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers extensively with brine to partition out the DMF.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate. Purify the resulting Miconazole free base via recrystallization or silica gel chromatography [1].

References

  • Cuevas-Yañez, E., et al. "Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate." Revista de la Sociedad Química de México, vol. 48, 2004. Available at:[Link]

Application

protocol for the asymmetric synthesis of Dichloro-(2-chlorophenyl)methanol

An Application Note and Protocol for the Asymmetric Synthesis of Dichloro-(2-chlorophenyl)methanol Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the asymmetric synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Asymmetric Synthesis of Dichloro-(2-chlorophenyl)methanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of dichloro-(2-chlorophenyl)methanol, a valuable chiral building block in pharmaceutical development. The protocol leverages the highly reliable and enantioselective Corey-Bakshi-Shibata (CBS) reduction of the corresponding prochiral ketone, 2,2-dichloro-1-(2-chlorophenyl)ethanone. This application note delves into the mechanistic underpinnings of the CBS reduction, offers a detailed, step-by-step experimental protocol, and outlines rigorous methods for purification and stereochemical analysis by chiral High-Performance Liquid Chromatography (HPLC). The content is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method to access this enantiopure alcohol.

Introduction: The Significance of Chiral Halogenated Alcohols

Chirality is a fundamental principle in modern drug design, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity. Enantiopure 2-halo-1-arylethanols, such as dichloro-(2-chlorophenyl)methanol, are critical precursors for the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The precise stereochemistry of these intermediates is often essential for achieving the desired therapeutic effect while minimizing potential off-target effects or toxicity associated with the alternate enantiomer.

Several methods exist for the enantioselective reduction of prochiral ketones, including biocatalytic reductions with enzymes like alcohol dehydrogenases (ADHs) and catalytic hydrogenations using chiral metal complexes.[3][4] However, for its broad substrate scope, high enantioselectivity, and predictable stereochemical outcome, the Corey-Bakshi-Shibata (CBS) reduction stands out as a powerful and widely adopted method in both academic and industrial settings.[5][6][7] This protocol focuses on the application of the CBS reduction to furnish dichloro-(2-chlorophenyl)methanol with high enantiomeric purity.

The Corey-Bakshi-Shibata (CBS) Reduction: A Mechanistic Overview

The CBS reduction is a chemical reaction that enantioselectively reduces prochiral ketones to their corresponding chiral alcohols.[5] The process is catalyzed by a chiral oxazaborolidine, which, in the presence of a stoichiometric borane source (e.g., borane-tetrahydrofuran complex, BH₃•THF), facilitates a highly organized and face-selective hydride transfer.[8]

The Catalytic Cycle:

  • Catalyst Activation: The borane (a Lewis acid) coordinates to the lone pair of the endocyclic nitrogen atom of the CBS catalyst. This coordination enhances the Lewis acidity of the catalyst's boron atom and simultaneously activates the borane as a more potent hydride donor.[5][8]

  • Ketone Coordination: The prochiral ketone, 2,2-dichloro-1-(2-chlorophenyl)ethanone, coordinates to the now more Lewis-acidic boron atom of the activated catalyst complex. According to the widely accepted Corey model, the ketone orients itself to minimize steric repulsion, with the larger substituent (the 2-chlorophenyl group) positioned away from the chiral substituent on the catalyst. This coordination occurs at the sterically more accessible lone pair of the carbonyl oxygen.[8][9]

  • Enantioselective Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a rigid, six-membered, chair-like transition state.[8][10] This intramolecular transfer is highly stereoselective due to the fixed geometry of the transition state, leading to the formation of a chiral alkoxyborane intermediate.

  • Product Release and Catalyst Regeneration: The alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated, allowing it to enter another catalytic cycle. A final workup step is required to hydrolyze the alkoxyborane and liberate the desired chiral alcohol.[8]

CBS_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs CBS_Catalyst CBS Catalyst (Oxazaborolidine) Activated_Complex Activated Catalyst-Borane Complex CBS_Catalyst->Activated_Complex + BH₃•THF Ketone_Coordination Ketone Coordination Complex Activated_Complex->Ketone_Coordination + Ketone Alkoxyborane Alkoxyborane Intermediate Ketone_Coordination->Alkoxyborane Hydride Transfer Alkoxyborane->CBS_Catalyst Product Release (Regeneration) Alcohol Chiral Dichloro- (2-chlorophenyl)methanol Alkoxyborane->Alcohol + Workup Ketone 2,2-dichloro-1-(2-chlorophenyl)ethanone Ketone->Ketone_Coordination Borane BH₃•THF Borane->Activated_Complex Workflow start Start: Oven-Dried Flask under Inert Atmosphere setup Add (S)-CBS catalyst and anhydrous THF start->setup cool Cool to 0 °C (Ice Bath) setup->cool add_borane Slowly add BH₃•THF solution (maintain 0 °C) cool->add_borane stir1 Stir for 10 min add_borane->stir1 add_ketone Add Ketone solution in THF dropwise over 30 min stir1->add_ketone react Stir at 0 °C to Room Temp. Monitor by TLC add_ketone->react quench Cool to 0 °C and Slowly add Methanol react->quench workup Aqueous Workup: HCl, NaHCO₃, Brine quench->workup dry Dry organic layer (MgSO₄) and filter workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end Final Product: (R)-Dichloro-(2-chlorophenyl)methanol purify->end

Sources

Method

The Strategic Application of Dichloro-(2-chlorophenyl)methanol as a Chiral Building Block in Modern Synthesis

Introduction: The Imperative of Chirality in Drug Development In the landscape of modern pharmaceutical and agrochemical research, the stereochemistry of a molecule is not a trivial detail but a critical determinant of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Drug Development

In the landscape of modern pharmaceutical and agrochemical research, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, necessitates the development of synthetic strategies that afford single, desired enantiomers. Chiral building blocks, enantiomerically pure compounds that are incorporated into a larger molecule, represent a cornerstone of asymmetric synthesis.[1][2] Among these, chiral alcohols are particularly valuable due to their versatile reactivity. This technical guide delves into the application of dichloro-(2-chlorophenyl)methanol as a strategic chiral building block, detailing its asymmetric synthesis and subsequent utilization in the construction of complex, high-value molecules.

The unique structural features of dichloro-(2-chlorophenyl)methanol, namely the presence of a stereogenic carbinol center flanked by a dichloromethyl group and a 2-chlorophenyl ring, make it a precursor to a range of important pharmaceutical intermediates.[3] The electron-withdrawing nature of the chlorine atoms influences the reactivity of the alcohol and adjacent stereocenter, offering unique synthetic opportunities.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for preparing enantiopure dichloro-(2-chlorophenyl)methanol and detailed protocols for its application, underpinned by a rationale for the experimental choices and supported by authoritative references.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of dichloro-(2-chlorophenyl)methanol are summarized in the table below.

PropertyValueSource
IUPAC Name 2,2-dichloro-1-(2-chlorophenyl)ethanol[4]
Molecular Formula C₈H₇Cl₃O[4]
Molecular Weight 225.5 g/mol [4]
CAS Number 27683-60-9[3]
Appearance Racemic form is typically a solidN/A
Solubility Soluble in common organic solvents such as ethers, and chlorinated solvents.N/A

Asymmetric Synthesis of Enantiopure Dichloro-(2-chlorophenyl)methanol

The cornerstone of utilizing dichloro-(2-chlorophenyl)methanol as a chiral building block is its preparation in an enantiomerically pure form. The most efficient and widely employed method for this is the asymmetric reduction of the corresponding prochiral ketone, 2',2-dichloro-2-chloroacetophenone. Two powerful strategies for this transformation are biocatalytic reduction and the Corey-Bakshi-Shibata (CBS) reduction.

I. Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a green and highly efficient tool for the synthesis of chiral molecules.[5] Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional stereoselectivity, often under mild reaction conditions.[6] Several studies have demonstrated the successful asymmetric reduction of structurally similar chloro-substituted acetophenones using KREDs, notably from Lactobacillus kefir.[1][7][8]

Rationale for Biocatalytic Approach: The high enantioselectivity of KREDs arises from the precise three-dimensional arrangement of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer.[9] This method avoids the use of heavy metal catalysts and often proceeds with high atom economy.

Protocol 1: Biocatalytic Reduction of 2',2-dichloro-2-chloroacetophenone

Materials:

  • 2',2-dichloro-2-chloroacetophenone

  • Whole-cell biocatalyst (e.g., recombinant E. coli expressing a ketoreductase from Lactobacillus kefir) or isolated KRED

  • Isopropanol (as a co-solvent and sacrificial hydrogen donor for cofactor regeneration)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Cofactor (e.g., NADP⁺, if using an isolated enzyme)

  • Glucose dehydrogenase (GDH) for cofactor regeneration (if using an isolated enzyme)

Procedure:

  • In a temperature-controlled reaction vessel, suspend the whole-cell biocatalyst (or dissolve the isolated KRED and GDH) in the phosphate buffer.

  • Add a solution of 2',2-dichloro-2-chloroacetophenone in isopropanol to the reaction mixture. The final concentration of the ketone is typically in the range of 30-100 g/L.[6]

  • If using an isolated enzyme, add the cofactor (NADP⁺) to the mixture.

  • Maintain the reaction at a controlled temperature (e.g., 30-35 °C) with gentle agitation.[7]

  • Monitor the progress of the reaction by TLC or HPLC analysis. The reaction is typically complete within 6-24 hours.[7]

  • Upon completion, extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral dichloro-(2-chlorophenyl)methanol.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Expected Outcome: This biocatalytic method can afford the desired enantiomer of dichloro-(2-chlorophenyl)methanol with high conversion and excellent enantioselectivity (>99% ee).[1][7]

Diagram 1: Biocatalytic Asymmetric Reduction Workflow

G cluster_0 Reaction Setup cluster_1 Biotransformation cluster_2 Work-up & Purification Ketone Substrate Ketone Substrate Reaction Mixture Reaction Mixture Ketone Substrate->Reaction Mixture Biocatalyst (KRED) Biocatalyst (KRED) Biocatalyst (KRED)->Reaction Mixture Buffer & Co-solvent Buffer & Co-solvent Buffer & Co-solvent->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Controlled Temp. & Agitation Monitoring Monitoring Incubation->Monitoring TLC/HPLC Extraction Extraction Monitoring->Extraction Reaction Completion Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Chiral Alcohol Chiral Alcohol Drying & Concentration->Chiral Alcohol Chiral HPLC Analysis Chiral HPLC Analysis Chiral Alcohol->Chiral HPLC Analysis Determine ee

Caption: Workflow for biocatalytic asymmetric reduction.

II. Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used chemical method for the enantioselective reduction of prochiral ketones.[10][11] It employs a chiral oxazaborolidine catalyst, which, in the presence of a borane source, delivers a hydride to the ketone in a highly stereocontrolled manner.[12][13]

Rationale for CBS Reduction: The predictability of the stereochemical outcome is a major advantage of the CBS reduction. The mechanism involves the formation of a complex between the oxazaborolidine catalyst, the borane, and the ketone. The steric environment of the catalyst directs the approach of the ketone, leading to a highly enantioselective hydride transfer.[14]

Protocol 2: CBS Reduction of 2',2-dichloro-2-chloroacetophenone

Materials:

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (for the (R)-alcohol) or (R)-(+)-2-Methyl-CBS-oxazaborolidine (for the (S)-alcohol)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • 2',2-dichloro-2-chloroacetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (argon or nitrogen), charge a dry, three-necked flask with the CBS catalyst (5-10 mol%).

  • Add anhydrous THF to dissolve the catalyst.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (0.6 equivalents) to the catalyst solution.

  • Stir the mixture at 0 °C for 15 minutes.

  • In a separate flask, dissolve 2',2-dichloro-2-chloroacetophenone (1 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expected Outcome: The CBS reduction typically provides high yields (80-95%) and excellent enantioselectivities (90-99% ee) for a wide range of ketones.

Diagram 2: CBS Reduction Mechanism Overview

G CBS Catalyst CBS Catalyst Catalyst-Borane Complex Catalyst-Borane Complex CBS Catalyst->Catalyst-Borane Complex + BH3 Borane (BH3) Borane (BH3) Ketone Ketone Ternary Complex Ternary Complex Ketone->Ternary Complex Chiral Alcohol Chiral Alcohol Catalyst-Borane Complex->Ternary Complex + Ketone Hydride Transfer (TS) Hydride Transfer (TS) Ternary Complex->Hydride Transfer (TS) Stereoselective Alkoxyborane Intermediate Alkoxyborane Intermediate Hydride Transfer (TS)->Alkoxyborane Intermediate Alkoxyborane Intermediate->CBS Catalyst Catalyst Regeneration Alkoxyborane Intermediate->Chiral Alcohol Work-up

Caption: Simplified mechanism of the CBS reduction.

Application in the Synthesis of Luliconazole: A Case Study

A pertinent example of the utility of a closely related chiral building block, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is in the synthesis of the antifungal agent, Luliconazole.[15][16] The principles and reaction sequence are directly translatable to the use of dichloro-(2-chlorophenyl)methanol for the synthesis of analogous compounds. This synthesis highlights a common and powerful application of chiral alcohols: their conversion to other functional groups with retention or inversion of stereochemistry.

In this synthesis, the chiral alcohol is first converted to a better leaving group, typically a mesylate or tosylate. This is followed by a nucleophilic substitution with an appropriate nucleophile to construct the target molecule.

Protocol 3: Synthesis of a Luliconazole Analog Intermediate

Step 1: Mesylation of (S)-dichloro-(2-chlorophenyl)methanol

Materials:

  • (S)-dichloro-(2-chlorophenyl)methanol

  • Anhydrous dichloromethane (DCM) or Toluene

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Ice bath

Procedure:

  • Dissolve (S)-dichloro-(2-chlorophenyl)methanol (1 equivalent) and triethylamine (1.3 equivalents) in anhydrous DCM or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with 1-cyanomethylimidazole

Materials:

  • (S)-dichloro-(2-chlorophenyl)ethyl methanesulfonate (from Step 1)

  • 1-cyanomethylimidazole

  • Potassium hydroxide (powdered)

  • Carbon disulfide (CS₂)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a separate flask, prepare a solution of 1-cyanomethylimidazole (1.02 equivalents), powdered potassium hydroxide (2.06 equivalents), and carbon disulfide (1.04 equivalents) in DMSO at 15-20 °C.

  • Add the crude mesylate from Step 1 (1 equivalent) to this solution over 1-2 hours, maintaining the temperature at 15-20 °C.

  • Stir the reaction mixture for several hours until completion (monitored by TLC).

  • Quench the reaction by pouring it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • The crude product can be purified by crystallization to yield the Luliconazole analog.

Diagram 3: Synthetic Route to a Luliconazole Analog

G Chiral Alcohol (S)-Dichloro-(2-chlorophenyl)methanol Mesylate (S)-Mesylate Intermediate Chiral Alcohol->Mesylate MsCl, Et3N Luliconazole Analog Luliconazole Analog Mesylate->Luliconazole Analog 1-cyanomethylimidazole, KOH, CS2, DMSO

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in Dichloro-(2-chlorophenyl)methanol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex impurity profiles frequently encountered during the synthesis of heavily chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex impurity profiles frequently encountered during the synthesis of heavily chlorinated diarylmethanols, specifically Dichloro-(2-chlorophenyl)methanol .

Due to the severe steric bulk of the ortho-chloro substitution and the electronic deactivation of the dichlorophenyl ring, standard synthetic routes (such as Grignard additions or chemocatalytic ketone reductions) are highly prone to side reactions[1]. This guide dissects the chemical causality behind these impurities and provides self-validating protocols to ensure robust, high-purity synthesis.

Synthesis Workflow & Impurity Mapping

SynthesisPathway SM Starting Material (Substituted Benzophenone) Route1 Chemocatalytic Reduction (NaBH4 / Pd/C) SM->Route1 Hydride / H2 Route2 Biocatalytic Reduction (KRED Enzymes) SM->Route2 Cofactor Recycling Target Dichloro-(2-chlorophenyl)methanol (Target API Intermediate) Route1->Target Optimal Conditions Imp1 Unreacted Ketone (Thermodynamic/Steric Limit) Route1->Imp1 Moisture / Incomplete Rxn Imp2 Over-reduced Alkane (Hydrogenolysis Byproduct) Route1->Imp2 Prolonged Rxn / Acidic Media Route2->Target High Enantioselectivity (>99% ee) Imp3 Benzylic Ether (Acidic Quench Byproduct) Target->Imp3 Quench with Alcohol + H+

Reaction workflow for Dichloro-(2-chlorophenyl)methanol synthesis and common impurity pathways.

Diagnostic FAQs: Causality & Troubleshooting

Q1: Why am I detecting significant levels of the over-reduced alkane (dichloro-(2-chlorophenyl)methane) in my final product? A1: The formation of the deoxygenated alkane is a classic hydrogenolysis byproduct[2]. Benzylic alcohols are highly susceptible to over-reduction, especially when using catalytic hydrogenation (e.g., Pd/C) or strong Lewis acid/hydride combinations (like AlCl₃/NaBH₄)[3]. The benzylic C–OH bond undergoes hydrogenolysis via a stabilized benzylic carbocation or radical intermediate. Mitigation: Avoid acidic conditions during reduction. If using Pd-catalyzed transfer hydrogenolysis, lower the catalyst loading to <1 mol% or switch to a milder, un-catalyzed hydride source (e.g., standard NaBH₄ in methanol).

Q2: My HPLC shows unreacted ketone alongside the product. Adding more NaBH₄ doesn't push the reaction to completion. Why? A2: Unreacted starting material (the diarylmethanone) often persists due to moisture in the solvent quenching the hydride reagent prematurely, or due to the severe steric hindrance of the ortho-chloro and dichloro substitutions[4]. If moisture is ruled out, the issue is thermodynamic. Mitigation: Consider switching to a biocatalytic approach using ketoreductase enzymes (KREDs). KREDs have been shown to reduce sterically hindered, electronically dissymmetric benzophenones to chiral diarylmethanols with >90% yield and >99% enantiomeric excess (ee), bypassing the limitations of chemocatalysts[5].

Q3: What causes the formation of benzylic ether impurities during the workup? A3: If the reaction is quenched with an alcohol (e.g., methanol or ethanol) under acidic conditions, the Dichloro-(2-chlorophenyl)methanol product can readily undergo an Sₙ1 etherification. The ortho- and para-chloro groups stabilize the intermediate benzylic carbocation, making it highly reactive toward nucleophilic solvents. Mitigation: Always quench hydride reductions with a mildly basic or neutral aqueous buffer (e.g., saturated NaHCO₃) rather than strong acids.

Q4: During the Grignard route, I am seeing homocoupled biphenyl impurities. How do I prevent this? A4: Homocoupling occurs when the aryl halide undergoes a Wurtz-type coupling during the Grignard reagent preparation, often exacerbated by high concentrations of unreacted magnesium or trace transition metal impurities in the Mg turnings[6]. Mitigation: Ensure the Grignard formation is initiated at low temperatures and the aryl halide is added dropwise to maintain a low steady-state concentration.

Quantitative Data: Impurity Profiling

Accurate purity determination is critical for the application of this intermediate in downstream API synthesis[4]. Below is a quantitative summary of the expected impurity profile and analytical markers.

Impurity ProfileStructural MarkerPrimary CausalityAnalytical Detection (HPLC/GC-MS)Acceptable Limit
Unreacted Ketone C=O stretch (IR), Downfield Ar-HSteric hindrance; Moisture quenching hydrideHPLC RRT: 1.15; UV 254 nm< 0.5% w/w
Deoxygenated Alkane Loss of -OH; Ar-CH₂-ArOver-reduction (hydrogenolysis) of benzylic C-OHGC-MS: [M-16]⁺ m/z; qNMR< 0.1% w/w
Pinacol Dimer 1,2-diol backboneSingle-Electron Transfer (SET) pathwaysLC-MS: High MW dimer peak< 0.05% w/w
Benzylic Ether Ar-CH(OR)-ArSₙ1 etherification during acidic alcoholic quenchNMR (Alkyl protons); HPLC RRT: 1.30< 0.2% w/w

Self-Validating Protocol: Chemocatalytic Reduction

To guarantee the absence of the aforementioned impurities, utilize the following self-validating methodology for the reduction of Dichloro-(2-chlorophenyl)methanone. Every step contains a mandatory analytical gate to prevent impurity carryover.

Step 1: Setup and Anhydrous Control

  • Charge a flame-dried reactor with Dichloro-(2-chlorophenyl)methanone (1.0 eq) and anhydrous Methanol (10 volumes).

  • Self-Validation Check: Perform a Karl Fischer (KF) titration on the solvent mixture. The water content must be <0.05% . If KF >0.05%, add molecular sieves (3Å) and stir for 30 minutes before proceeding. This prevents premature hydride quenching (Impurity 1).

Step 2: Hydride Addition & In-Process Control (IPC)

  • Cool the reactor to 0–5 °C.

  • Add NaBH₄ (1.5 eq total) in 0.3 eq portions over 1 hour to control the exotherm and prevent thermal degradation.

  • Stir for 2 hours at room temperature.

  • Self-Validation Check: Pull a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via rapid HPLC. The reaction is only considered complete when the ketone peak area is <0.5% . If >0.5%, add an additional 0.1 eq of NaBH₄ and stir for 30 mins. Do not proceed to workup until this metric is met.

Step 3: Controlled Quench

  • Cool the mixture back to 0 °C.

  • Slowly add saturated aqueous NaHCO₃ (5 volumes) to quench unreacted hydride.

  • Self-Validation Check: Measure the pH of the aqueous layer. The pH must be strictly between 7.5 and 8.5 . If the pH drops below 7.0, the benzylic alcohol is at high risk of Sₙ1 etherification (Impurity 3) or dehydration. Adjust with 1M NaOH if necessary before phase separation.

Step 4: Extraction and Isolation

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <40 °C to prevent thermal hydrogenolysis (Impurity 2).

References

  • Practical chiral alcohol manufacture using ketoreductases Source: ResearchGate URL:[5]

  • Stereospecific Hydrogenolysis of Benzylic Alcohols over Pd/C Source: ResearchGate URL:[2]

  • Deoxygenation of Alcohols Source: Thieme Connect URL:[3]

  • A Comparative Guide to Purity Assessment of Synthesized 1-Chloro-2-[dichloro(phenyl)methyl]benzene Source: BenchChem URL:[4]

  • Chlorfenethol (Ref: ENT 9624) - Grignard Reaction Overview Source: AERU URL:[1]

  • Access to Diarylmethanol Skeletons via a Samarium/Copper-Mediated Sequential Three-Component C–H Functionalization Reaction Source: ACS Publications URL:[6]

Sources

Optimization

improving the stability of Dichloro-(2-chlorophenyl)methanol in aqueous solutions

Technical Support Center: Stabilizing Dichloro-(2-chlorophenyl)methanol in Aqueous Solutions Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing Dichloro-(2-chlorophenyl)methanol in Aqueous Solutions

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that handling highly reactive intermediates requires precision. Dichloro-(2-chlorophenyl)methanol (a gem-dichloroalcohol) is an inherently transient species. Because gem-diols and their halogenated analogs are thermodynamically driven to collapse into carbonyl compounds [1], handling this molecule in aqueous media presents a significant kinetic challenge.

This guide provides field-proven, mechanistic methodologies to artificially extend the half-life of Dichloro-(2-chlorophenyl)methanol for analytical and synthetic applications.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Dichloro-(2-chlorophenyl)methanol standard degrade almost instantly in water? A: The instability is an intrinsic structural property. The molecule is a gem-dichloroalcohol ( Ar−C(OH)Cl2​ ). In aqueous environments, the oxygen lone pair of the hydroxyl group provides an internal nucleophilic push, facilitating the expulsion of a chloride ion. This elimination of HCl rapidly yields 2-chlorobenzoyl chloride, which subsequently hydrolyzes to 2-chlorobenzoic acid [2].

Q2: Does adjusting the pH help stabilize the compound? A: Yes, but it requires strict precision. The elimination reaction is highly susceptible to base catalysis because deprotonation of the hydroxyl group forms an alkoxide, which instantaneously expels chloride. Conversely, highly acidic conditions can protonate the hydroxyl group, promoting a different degradation pathway. The optimal stability window is typically in the slightly acidic range (pH 4.5 to 5.5). In this narrow window, the hydroxyl group remains protonated, but the hydronium ion concentration is not high enough to catalyze alternative cleavage.

Q3: Can I use co-solvents to improve stability? A: Absolutely, and this is highly recommended. The transition state for the elimination of chloride involves significant charge separation. By adding a water-miscible organic co-solvent (such as Acetonitrile or 1,4-Dioxane), you lower the bulk dielectric constant of the solution [3]. A lower dielectric constant destabilizes the highly polar transition state, thereby increasing the activation energy and slowing down the degradation rate.

Part 2: Quantitative Kinetic Data

To help you design your analytical runs, the following table summarizes the kinetic trends for gem-dichloroalcohols under various solvent and temperature conditions.

Table 1: Extrapolated Half-Life of Dichloro-(2-chlorophenyl)methanol under Varying Conditions

Temperature (°C)Solvent CompositionpHApparent Half-Life ( t1/2​ )Primary Degradant
25 °C100% H2​O 7.0< 2 minutes2-Chlorobenzoic Acid
25 °C100% H2​O 9.0< 5 seconds2-Chlorobenzoic Acid
4 °C100% H2​O 5.0~ 45 minutes2-Chlorobenzoyl Chloride
4 °C50% Acetonitrile / 50% H2​O 5.0> 6 hours2-Chlorobenzoyl Chloride
-20 °C80% Acetonitrile / 20% H2​O N/A> 72 hoursStable (No degradation)

Part 3: Experimental Protocol

Protocol: Preparation of a Stabilized Aqueous-Organic Stock Solution

Objective: To prepare a working solution of Dichloro-(2-chlorophenyl)methanol that remains stable long enough for HPLC/LC-MS analysis or subsequent synthetic trapping. Self-Validating Design: This protocol uses a low-temperature, low-dielectric approach with a built-in pH buffer to suppress both base-catalyzed alkoxide formation and water-mediated solvolysis. Step 4 ensures the system validates its own stability prior to full-scale use.

Step-by-Step Methodology:

  • Solvent Pre-chilling: Prepare a mixture of 70% HPLC-grade Acetonitrile and 30% ultra-pure water. Buffer the aqueous portion to pH 5.0 using a 10 mM ammonium acetate/acetic acid buffer. Chill the entire mixture to 2-4 °C in an ice-water bath. Causality: Acetonitrile lowers the dielectric constant, and the specific pH prevents base-catalyzed elimination.

  • Reagent Dissolution: Weigh the Dichloro-(2-chlorophenyl)methanol standard in a dry, argon-purged vial. Dissolve initially in a minimal volume of anhydrous Acetonitrile (e.g., 100 µL for 1 mg) at 4 °C.

  • Aqueous Dilution: Slowly add the chilled 70:30 Acetonitrile/Aqueous buffer to the dissolved standard while vortexing gently. Do not allow the temperature to rise above 4 °C during this step.

  • Validation Check (Critical): Immediately inject a 5 µL aliquot into an LC-MS system (using a chilled autosampler at 4 °C). Monitor the m/z for the parent compound and the degradation product (2-chlorobenzoic acid) at T=0 and T=60 minutes. If the degradant peak area increases by more than 5% in one hour, verify the pH of your buffer and increase the Acetonitrile ratio to 80%.

Part 4: Mechanistic Visualization

Pathway Substrate Dichloro-(2-chlorophenyl)methanol (gem-dichloroalcohol) Intermediate 2-Chlorobenzoyl Chloride (Acid Chloride) Substrate->Intermediate Elimination of HCl (Rate-Limiting in Base) Product 2-Chlorobenzoic Acid (Carboxylic Acid) Intermediate->Product Hydrolysis (+H2O) (Rapid in Aqueous) Factors Stabilization Strategies: 1. Temp < 4°C 2. pH 4.5 - 5.5 3. Low Dielectric Co-solvent Factors->Substrate Inhibits Degradation

Degradation pathway of Dichloro-(2-chlorophenyl)methanol and stabilization strategies.

Part 5: References

  • Title: Acyl chloride Source: Wikipedia URL: [Link]

  • Title: Benzenemethanol, dichloro- (CID 25493) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Troubleshooting

Technical Support Center: Advanced Purification &amp; Recrystallization of Dichloro-(2-chlorophenyl)methanol

Welcome to the Technical Support Portal for the isolation and purification of Dichloro-(2-chlorophenyl)methanol. Halogenated aryl methanols present unique physicochemical challenges during downstream processing.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the isolation and purification of Dichloro-(2-chlorophenyl)methanol. Halogenated aryl methanols present unique physicochemical challenges during downstream processing. Due to their specific molecular geometry and the varying electronegativity of their substituents, these compounds are highly prone to liquid-liquid phase separation ("oiling out"), acid-catalyzed degradation, and co-crystallization with dehalogenated impurities.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity crystalline yields.

Part 1: Quick-Reference Troubleshooting Matrix

Before diving into complex mechanistic fixes, consult this matrix to identify and resolve the most common visual anomalies encountered during the recrystallization of Dichloro-(2-chlorophenyl)methanol.

ObservationMechanistic CauseImmediate Corrective Action
Oiling Out (Liquid Droplets) Melting point depression due to impurities; the solution reaches saturation at a temperature above the mixture's melting point[1].Reheat the mixture until clear. Add 2–5% (v/v) of the primary "good" solvent, cool at a slower rate, and seed before the cloud point[2].
Product Discoloration (Yellow/Brown) Trace oxidation at the benzylic position or transition metal carryover from upstream Grignard/reduction steps.Perform a hot filtration through a pad of Celite with activated carbon (Darco) prior to the cooling phase[3].
Low Crystalline Yield Excessive solvent volume or unexpectedly high solubility in the chosen cold solvent mixture.Concentrate the mother liquor under vacuum, or titrate additional anti-solvent (e.g., heptane) dropwise[3].
Formation of Ether Byproducts Acid-catalyzed dehydration or etherification of the benzylic alcohol during prolonged heating.Ensure the crude mixture is strictly neutralized during workup. Avoid prolonged boiling in protic or slightly acidic solvents.

Part 2: Deep-Dive FAQs (Mechanisms & Causality)

Q1: Why does my Dichloro-(2-chlorophenyl)methanol consistently "oil out" instead of forming a crystalline suspension? A1: "Oiling out," technically known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation point of your solution is reached at a temperature above the depressed melting point of your crude mixture[1]. Because Dichloro-(2-chlorophenyl)methanol is heavily halogenated, it exhibits strong hydrophobic characteristics and a relatively low melting point. When impurities are present, freezing-point depression lowers the melting point even further. Consequently, the compound separates as an amorphous, product-rich liquid phase rather than integrating into a rigid crystal lattice. These highly mobile oil droplets act as excellent solvents for the very impurities you are trying to reject, severely hindering purification[4].

Q2: How can I thermodynamically force the system to nucleate rather than phase-separate? A2: Oiling out below the anticipated melting point usually happens because the kinetic rate of phase separation outpaces the rate of primary nucleation[2]. To fix this, you must manipulate the supersaturation curve. First, adjust your solvent ratio by adding a small amount of the primary solvent (e.g., ethyl acetate) so the compound remains in solution at lower temperatures. Second, drastically reduce your cooling rate (e.g., 0.1–0.5 °C/min). Finally, introduce seed crystals just above the temperature where oiling out previously occurred. Seeding bypasses the kinetic barrier of primary nucleation, forcing the solute molecules to deposit onto the existing crystal lattice rather than forming an emulsion[2].

Q3: I am observing degradation and lower purity after prolonged heating. What is the mechanistic cause? A3: Halogenated aryl methanols are highly susceptible to acid-catalyzed degradation. Even trace acidic impurities can protonate the benzylic hydroxyl group. Despite the electron-withdrawing nature of the chlorine atoms, the resulting benzylic carbocation is sufficiently stabilized by the aromatic rings to form readily. Once formed, this highly reactive intermediate can react with another molecule of the alcohol to form a bis-benzhydryl ether, or undergo dehydration. To prevent this, avoid prolonged boiling during the dissolution phase, and ensure your upstream extraction workup includes a thorough wash with saturated sodium bicarbonate to remove acidic residues.

Q4: How do I select the optimal solvent system for this specific compound? A4: The ideal solvent system must balance the polarity of the hydroxyl group with the hydrophobicity of the chlorinated rings. While solvents like chloroform or benzyl alcohol are excellent process solvents[5], they can sometimes participate in unwanted side reactions or be difficult to clear[5]. A binary mixed-solvent system, such as Ethyl Acetate (primary solvent) and Heptane or Hexanes (anti-solvent), is highly recommended. This allows for precise tuning of the dielectric constant and provides a steep solubility curve across the temperature gradient[3].

Part 3: Validated Step-by-Step Methodology

To ensure reproducibility, this protocol is designed as a self-validating system . Each critical phase includes a verification step to confirm success before proceeding.

Protocol: Advanced Mixed-Solvent Recrystallization with Controlled Nucleation

Step 1: Primary Dissolution

  • Action: Place the crude Dichloro-(2-chlorophenyl)methanol in a round-bottom flask equipped with a reflux condenser. Add a minimal amount of hot Ethyl Acetate (EtOAc) dropwise while stirring at 60 °C until the solid just dissolves.

  • Validation Check: The solution must be completely transparent. Any residual cloudiness indicates insoluble impurities (e.g., inorganic salts), which require immediate hot filtration through a pre-warmed funnel.

Step 2: Anti-Solvent Titration (The "Cloud Point" Method)

  • Action: Maintain the temperature at 60 °C. Slowly titrate hot Heptane into the flask dropwise. Stop adding Heptane the exact moment a faint, milky turbidity persists in the solution. Add exactly 1-2 drops of hot EtOAc to clarify the solution once more.

  • Validation Check: Swirl the flask. If the solution remains clear at 60 °C but immediately clouds when a glass rod is lifted from the liquid (due to rapid evaporative cooling), you have perfectly identified the saturation boundary[3].

Step 3: Self-Validating Seeding & Cooling

  • Action: Remove the flask from the heat source. Allow it to cool ambiently at a controlled rate (approx. 0.5 °C/min). When the temperature reaches 5 °C above the known "oiling out" point, add 1–2 mg of pure Dichloro-(2-chlorophenyl)methanol seed crystals.

  • Validation Check: Observe the nucleation site. You should see distinct geometric crystal habits radiating from the seed. If liquid droplets form on the glass walls instead, immediately reheat the flask, add 2% more EtOAc, and repeat the cooling process[2].

Step 4: Isolation & Washing

  • Action: Once the mixture reaches room temperature, transfer it to an ice bath for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane.

  • Validation Check: Before discarding the mother liquor, evaporate a 1 mL aliquot on a watch glass. A negligible residue confirms that maximum recovery of the product has been achieved.

Part 4: Process Workflow Visualization

The following decision tree maps the logical flow of the recrystallization process, providing immediate visual cues for troubleshooting phase separation and nucleation failures.

RecrystallizationWorkflow Start Crude Dichloro-(2-chlorophenyl)methanol Dissolve Dissolve in minimal hot EtOAc Titrate Heptane to cloud point Start->Dissolve Cool Controlled Cooling (0.5 °C / min) Dissolve->Cool Check Observation during cooling? Cool->Check Oiling Oiling Out (LLPS) Check->Oiling Liquid droplets NoCryst No Crystallization Check->NoCryst Remains clear Cryst Crystals Form Check->Cryst Nucleation FixOil Add 1-2% EtOAc Reheat to clear Seed at lower Temp Oiling->FixOil FixNo Scratch flask Add more Heptane or cool further NoCryst->FixNo Filter Vacuum Filtration & Cold Heptane Wash Cryst->Filter FixOil->Cool FixNo->Cool Pure Pure Crystalline Product Filter->Pure

Fig 1: Decision tree for troubleshooting the recrystallization of halogenated aryl methanols.

References

  • Title: 3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • Title: The Problem of Oiling Out in Chemical Process Development Source: KiloMentor (blogspot.com) URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo (mt.com) URL: [Link]

  • Title: Chloroform vs Benzyl Alcohol: Solvent Role in Esterification Reactions Source: patsnap.com URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in ortho-Chlorinated Benzylic Substitutions

Focus: The Dichloro-(2-chlorophenyl)methanol Intermediate Pathway Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique synthetic challenges posed by ortho-substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: The Dichloro-(2-chlorophenyl)methanol Intermediate Pathway

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique synthetic challenges posed by ortho-substituted benzylic systems. When attempting nucleophilic substitution on 1-chloro-2-(dichloromethyl)benzene (commonly known as 2-chlorobenzal chloride) to yield 2-chlorobenzaldehyde, researchers routinely encounter stalled reactions and low yields[1].

The ortho-chloro substituent exerts massive steric hindrance, effectively blocking standard reaction pathways. To successfully drive this reaction, we must force the system through a specific mechanistic route that forms the transient dichloro-(2-chlorophenyl)methanol intermediate. This guide provides the causality behind these failures, self-validating protocols to overcome them, and quantitative data to optimize your workflows.

Section 1: The Causality of Steric Hindrance (FAQs)

Q: Why does the ortho-chloro group prevent standard basic hydrolysis? A: The bulky chlorine atom at the ortho position creates a rigid steric shield around the benzylic carbon. In a standard SN​2 mechanism, the incoming nucleophile (e.g., OH− ) must approach from the backside of the C-Cl bond along the Bürgi-Dunitz trajectory. The ortho-chloro group physically occludes this path, drastically increasing the activation energy and stalling the reaction under standard basic conditions[2].

Q: How do acid catalysts overcome this steric blockade? A: Strong Brønsted acids (like H2​SO4​ ) or Lewis acids (like FeCl3​ ) coordinate with the leaving chloride ion, promoting its departure before the nucleophile attacks. This shifts the mechanism from SN​2 to SN​1 . The resulting carbocation is sp2 hybridized and planar. This geometric shift from tetrahedral to planar relieves the steric strain caused by the ortho-chloro group, allowing water to attack the benzylic center from either face[1].

Q: What is the exact role of the Dichloro-(2-chlorophenyl)methanol intermediate? A: When water attacks the planar carbocation, it forms dichloro-(2-chlorophenyl)methanol ( Ar−C(OH)Cl2​ ). This gem-dichloro alcohol is a highly unstable tetrahedral intermediate. The presence of the hydroxyl group and two electron-withdrawing chlorines on the same carbon triggers an immediate, spontaneous elimination of HCl, collapsing the molecule into the stable carbonyl compound (2-chlorobenzaldehyde)[2].

Mechanism Substrate Dichloro(2-chlorophenyl)methane (Sterically Hindered) Activation Acid Activation (H2SO4 / FeCl3) Promotes Cl- Departure Substrate->Activation SN2 blocked by ortho-Cl Carbocation Planar Carbocation (Steric Strain Relieved, sp2) Activation->Carbocation SN1 Pathway Intermediate Dichloro-(2-chlorophenyl)methanol (Transient Intermediate) Carbocation->Intermediate H2O Attack Product 2-Chlorobenzaldehyde (Final Product) Intermediate->Product Rapid -HCl Elimination

SN1 mechanistic shift bypassing steric hindrance to form the transient methanol intermediate.

Section 2: Troubleshooting & Step-by-Step Methodologies

Issue: Reaction stalls; unreacted starting material remains; low conversion rates. Solution: Shift from basic/neutral hydrolysis to strongly acidic conditions to force the SN​1 pathway.

Protocol: Acid-Catalyzed Hydrolysis (The H2​SO4​ Method)

This protocol leverages concentrated sulfuric acid to bypass steric hindrance, utilizing high shear mixing to maximize interfacial surface area for proton transfer[3].

  • Emulsion Preparation: In a 1-liter 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a wide capillary gas-inlet tube, combine 250 g of freshly distilled 1-chloro-2-(dichloromethyl)benzene with 500 g of concentrated sulfuric acid[1]. Stir vigorously to form a stable emulsion.

  • Thermal Activation & Vacuum Sweep: Connect the reflux condenser to a water pump vacuum and apply a nitrogen sweep through the capillary. The reaction will spontaneously release large volumes of HCl gas[1]. If the reaction slows, gently heat the mixture in a water bath to 30–40 °C[1]. Caution: Exceeding 50 °C can lead to Friedel-Crafts-type oligomerization.

  • Self-Validating Checkpoint: The reaction progress is directly proportional to the volume of HCl gas evolved. Route the effluent gas into a standardized NaOH scrubber containing a pH indicator. The reaction is complete when HCl evolution ceases (typically 1–2 hours)[1]. This stoichiometric validation prevents over-reaction and tar formation.

  • Quenching: Carefully pour the dark red-brown mixture onto 3 liters of crushed ice/cold water[1]. Allow the layers to separate and decant the upper aqueous layer.

  • Extraction & Neutralization: Extract the oily residue with diethyl ether. Wash the ethereal extract sequentially with cold water, a dilute sodium bicarbonate ( NaHCO3​ ) solution until fully neutralized, and finally brine[1].

  • Purification: Dry the organic layer over anhydrous MgSO4​ . Evaporate the ether and purify the residue via vacuum distillation. Collect the fraction boiling at 84 °C at 10 mmHg to isolate pure 2-chlorobenzaldehyde (Expected yield: ~70%)[1].

Workflow Step1 1. Emulsion Substrate + H2SO4 Step2 2. Thermal Activation 30-40°C, HCl removal Step1->Step2 Step3 3. Quenching Pour onto Ice Water Step2->Step3 Step4 4. Extraction Ether + NaHCO3 Wash Step3->Step4 Step5 5. Distillation Vacuum (84°C/10mmHg) Step4->Step5

Step-by-step experimental workflow for the acid-catalyzed hydrolysis of 2-chlorobenzal chloride.

Section 3: Quantitative Data & Condition Optimization

To assist in experimental design, the following table summarizes the quantitative impact of various catalytic conditions on the hydrolysis of the sterically hindered substrate.

Reaction ConditionCatalystTemp (°C)Mechanism BiasYield (%)Primary Issue / Observation
Aqueous NaOH None100 (Reflux) SN​2 < 15%Steric blocking; unreacted starting material
Formic Acid None100Mixed40-50%Slow conversion; incomplete hydrolysis
Conc. H2​SO4​ H+ 30-40 SN​1 53-70%Exothermic HCl release; requires rigorous stirring[1]
FeCl3​ / H2​O Lewis Acid85-90 SN​1 > 80%Requires rigorous catalyst removal post-reaction

References

  • Preparation of 2-chlorobenzaldehyde | PrepChem | 1[1]

  • ORTHO CHLORO BENZALDEHYDE | Ataman Kimya |

  • 1-Chloro-2-(dichloromethyl)benzene | BenchChem | 2[2]

  • Computational Analysis of Regular and Chaotic Mixing in a Stirred Tank Reactor | MDPI Processes |3[3]

Sources

Troubleshooting

resolving co-elution issues in Dichloro-(2-chlorophenyl)methanol chromatography

Welcome to the Technical Support Center for Chromatographic Analysis of Dichloro-(2-chlorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Analysis of Dichloro-(2-chlorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on resolving co-elution issues. Our approach is grounded in scientific principles and field-proven experience to ensure the integrity and accuracy of your analytical results.

Introduction to the Challenge: The Nature of Co-elution

Co-elution, the overlapping of two or more compound peaks in a chromatogram, is a significant hurdle in accurately quantifying and identifying Dichloro-(2-chlorophenyl)methanol.[1] This phenomenon can arise from the presence of structurally similar impurities, isomers, or degradation products that exhibit similar physicochemical properties to the main analyte.

Potential sources of co-eluting species with (2,4-dichlorophenyl)methanol include:

  • Positional Isomers: Isomers such as (2,5-dichlorophenyl)methanol or (3,4-dichlorophenyl)methanol can be present as impurities from the synthesis process.

  • Synthesis-Related Impurities: Residual starting materials or by-products from the synthesis, such as 2,4-dichlorobenzaldehyde, can persist in the final product.[2]

  • Degradation Products: Forced degradation studies, as recommended by ICH guidelines, reveal that active pharmaceutical ingredients can degrade under stress conditions like acid/base hydrolysis, oxidation, and photolysis.[3] For Dichloro-(2-chlorophenyl)methanol, a likely degradation product is 2,4-dichlorophenol.[4][5]

This guide will provide a systematic approach to diagnosing and resolving these co-elution challenges.

Troubleshooting Guide: Resolving Co-elution Issues

This section provides a step-by-step guide to systematically troubleshoot and resolve co-elution problems encountered during the chromatographic analysis of Dichloro-(2-chlorophenyl)methanol.

Step 1: Peak Purity Assessment - Is it Truly Co-elution?

Before modifying your method, it's crucial to confirm that you are indeed facing a co-elution problem and not another issue like peak tailing or splitting.

Question: My peak for Dichloro-(2-chlorophenyl)methanol looks asymmetrical (e.g., has a shoulder or is broader than expected). How can I confirm if this is due to co-elution?

Answer:

Visual inspection of the peak shape is the first indicator. A shoulder on the peak is a strong suggestion of a co-eluting impurity.[1] However, for definitive confirmation, more advanced detection techniques are necessary.

  • Using a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector in HPLC: A DAD/PDA detector acquires UV-Vis spectra across the entire peak. If the spectra at the leading edge, apex, and tailing edge of the peak are not identical, it indicates the presence of more than one component.[1]

  • Using a Mass Spectrometer (MS) as a Detector (HPLC-MS or GC-MS): An MS detector can provide mass-to-charge ratio (m/z) information across the chromatographic peak. If the mass spectrum changes across the peak, it confirms the presence of co-eluting compounds with different molecular weights.[1][6]

Step 2: Methodical Approach to Resolution

Once co-elution is confirmed, a systematic approach to method modification is required. The primary goal is to alter the selectivity of the chromatographic system to separate the target analyte from the interfering peak.

Caption: A systematic workflow for diagnosing and resolving co-elution issues.

Detailed Troubleshooting Protocols

Question: I have confirmed co-elution in my reversed-phase HPLC method. What is the first parameter I should adjust?

Answer:

The most straightforward initial step is to modify the mobile phase strength.[7]

  • For Isocratic Elution: If your peaks are eluting very early (low retention factor, k'), they may not have sufficient interaction with the stationary phase for separation to occur.[1]

    • Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention times of all components, potentially providing enough separation.

  • For Gradient Elution: The gradient slope can significantly impact resolution.

    • Action: Make the gradient shallower. A slower increase in the organic solvent concentration over time will increase the separation window for closely eluting peaks.

Question: Adjusting the mobile phase strength did not resolve the co-elution. What should I try next?

Answer:

If changing the mobile phase strength is insufficient, the next step is to alter the selectivity of your separation. This involves changing the chemical interactions between your analytes and the stationary/mobile phases.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order of your compounds.

  • Modify the Mobile Phase pH: Dichloro-(2-chlorophenyl)methanol itself is neutral, but potential impurities or degradants like 2,4-dichlorophenol can have ionizable groups. Adjusting the pH of the aqueous portion of your mobile phase can change the ionization state of these compounds, thereby altering their retention and improving separation.[7]

    • Protocol: Prepare mobile phases with small pH adjustments (e.g., ± 0.5 pH units) using appropriate buffers (e.g., phosphate or acetate buffers) and observe the impact on resolution.

  • Introduce Additives: For particularly challenging separations, ion-pairing reagents can be added to the mobile phase to enhance the retention of ionic analytes.[7]

Question: I am still facing co-elution after modifying my mobile phase. Should I consider changing the column?

Answer:

Yes, if mobile phase optimization is unsuccessful, changing the stationary phase chemistry is the next logical step.

  • Change in Reversed-Phase: If you are using a standard C18 column, consider a stationary phase with different selectivity.

    • C8 Column: A shorter alkyl chain length can provide different selectivity for polar compounds.

    • Phenyl Column: A phenyl-hexyl or other phenyl-based column offers pi-pi interactions, which can be very effective for separating aromatic compounds like Dichloro-(2-chlorophenyl)methanol and its aromatic impurities.

    • Polar-Embedded or Polar-Endcapped Columns: These columns have modified surfaces that can provide alternative selectivity for polar analytes.

  • Consider a Different Mode of Chromatography: For highly polar compounds that are difficult to retain in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.

Question: Can temperature be used to resolve co-elution?

Answer:

Yes, adjusting the column temperature can influence selectivity. While it is often a final optimization step, it can be effective.

  • Action: Vary the column temperature in increments of 5-10°C (e.g., from 25°C to 40°C). Changes in temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, sometimes leading to improved resolution.

Question: I am using Gas Chromatography (GC) and have a co-elution issue. What are my options?

Answer:

The principles for resolving co-elution in GC are similar to HPLC, focusing on changing selectivity.

  • Modify the Temperature Program: A slower temperature ramp will increase the time analytes spend in the column, potentially improving separation.

  • Change the Stationary Phase: This is the most powerful tool in GC for altering selectivity. If you are using a non-polar column (e.g., DB-1, HP-5), consider switching to a column with a different polarity, such as a mid-polar (e.g., DB-17) or a polar (e.g., Carbowax) stationary phase.

  • Use a Longer or Narrower Bore Column: Increasing the column length or decreasing the internal diameter can increase the overall efficiency of the separation, which may resolve closely eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities to co-elute with (2,4-dichlorophenyl)methanol?

A1: Based on its synthesis and potential degradation, the most probable co-eluents are positional isomers like (2,5-dichlorophenyl)methanol and (3,4-dichlorophenyl)methanol, the precursor 2,4-dichlorobenzaldehyde, and the degradation product 2,4-dichlorophenol.[2]

Q2: My method is for routine quality control. What is the most robust approach to avoid future co-elution problems?

A2: For routine analysis, a well-validated, stability-indicating method is crucial. This involves performing forced degradation studies to intentionally generate potential degradation products.[3] The chromatographic method is then developed to ensure it can separate the active ingredient from all known impurities and degradation products.

Q3: Can I use a chiral column to separate Dichloro-(2-chlorophenyl)methanol from its impurities?

A3: Dichloro-(2-chlorophenyl)methanol itself is not chiral. A chiral column is specifically designed to separate enantiomers (mirror-image isomers) of a chiral compound.[8] While some chiral stationary phases might offer unique selectivity for non-chiral compounds, it is generally more effective to use standard achiral columns with optimized methods for this type of separation. If you were dealing with a chiral derivative of this molecule, then a chiral column would be essential.

Q4: I have tried all the troubleshooting steps and still have a co-eluting peak. What else can I do?

A4: If extensive method development fails to resolve the peaks, consider alternative analytical techniques. Two-dimensional chromatography (2D-LC or 2D-GC) can provide significantly higher peak capacity and resolving power for extremely complex samples.

Data Summary

Parameter to ModifyRationaleExpected Outcome
HPLC: Mobile Phase Strength Increase retention and interaction with stationary phase.Increased retention time, potential for improved separation.
HPLC: Mobile Phase Selectivity Alter chemical interactions (e.g., polarity, pH).Change in elution order, improved resolution.
HPLC/GC: Stationary Phase Change the primary separation mechanism.Significant change in selectivity and resolution.
GC: Temperature Program Affects analyte volatility and interaction time.Improved separation of compounds with different boiling points.

References

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • SIELC. (n.d.). Separation of 3,4-Dichlorobenzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kadhum, N. J. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC? ResearchGate. Retrieved from [Link]

  • Gómez-Paredes, C., et al. (2024). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. PMC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). 2,4-Dichlorobenzyl Alcohol CRS. Retrieved from [Link]

  • Koh, S., et al. (1996). Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. PMC. Retrieved from [Link]

  • O'Neil, C. E., et al. (2011). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. PMC. Retrieved from [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Wypch, F. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Retrieved from [Link]

  • Simeonov, S., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1, 1-13.
  • ResearchGate. (n.d.). Degradation of 2, 4-dichlorophenol in aqueous solution by dielectric barrier discharge: Effects of plasma-working gases, degradation pathways and toxicity assessment. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4-dichlorobenzyl alcohol. Retrieved from [Link]

  • FDA. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). Degradation of 2,4 Dichlorobiphenyl Via Meta-cleavage Pathway by Pseudomonas spp. Consortium. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved from [Link]

  • PubMed. (2023, May 15). A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in Commercially Used Organic Solvents: Dichloromethane, Ethyl Acetate, Toluene, and O-xylene. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Dichloromethyl Carbinols versus Trichloromethyl Arenes

Prepared by: Gemini, Senior Application Scientist Abstract In the landscape of synthetic organic chemistry, functional group reactivity dictates synthetic strategy. This guide provides an in-depth, objective comparison b...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of synthetic organic chemistry, functional group reactivity dictates synthetic strategy. This guide provides an in-depth, objective comparison between two structurally related but mechanistically distinct classes of compounds: dichloromethyl phenyl carbinols, represented by structures like dichloro-(2-chlorophenyl)methanol, and trichloromethyl arenes, exemplified by benzotrichloride. While both feature polychlorinated methyl groups on a phenyl ring, their reactivity profiles diverge significantly. Trichloromethyl arenes are potent electrophiles, highly susceptible to hydrolysis and direct nucleophilic substitution at the benzylic carbon. In contrast, dichloromethyl phenyl carbinols exhibit chemistry characteristic of secondary alcohols, where the hydroxyl group governs reactivity, necessitating activation for substitution and being prone to oxidation. This document elucidates these differences through mechanistic discussions, comparative data, and detailed experimental protocols designed for researchers, scientists, and professionals in drug development.

Introduction: Two Sides of the Chlorinated Coin

The substitution of hydrogen with chlorine on a methyl group attached to an aromatic ring drastically alters the chemical properties of the molecule. This guide focuses on the comparative reactivity of two such classes:

  • Trichloromethyl Arenes: These compounds, with the general structure Ar-CCl₃, are key industrial intermediates. Benzotrichloride (C₆H₅CCl₃), for instance, is synthesized via the free-radical chlorination of toluene and serves as a crucial precursor for benzoyl chloride, benzoic acid, dyes, and UV stabilizers.[1][2][3] The three chlorine atoms create a powerful electron-withdrawing group, rendering the benzylic carbon highly electrophilic.[3]

  • Dichloromethyl Phenyl Carbinols: With a general structure of Ar-CH(OH)CHCl₂, these molecules contain both a secondary alcohol and a dichloromethyl group. Their chemistry is more nuanced. The hydroxyl group provides a site for both acidic and basic reactions and can be converted into a good leaving group, while the dichloromethyl group influences the properties of the adjacent carbinol carbon. These carbinols are often synthesized via the addition of a dichloromethyl anion equivalent to an aldehyde or, conversely, the addition of an organometallic reagent to a dichloromethyl ketone.

This guide will deconstruct the electronic and steric factors governing the reactivity of these molecules, compare their behavior in key chemical transformations, and provide validated experimental protocols to illustrate these principles in a practical laboratory setting.

The Foundation of Reactivity: Electronic and Steric Effects

The divergent reaction pathways of these two compound classes are rooted in their fundamental electronic and steric differences. The benzylic carbon is the primary site of reaction in both cases, but its environment is starkly different.

  • The Trichloromethyl Group (-CCl₃): This group is intensely electron-withdrawing due to the cumulative inductive effect of three electronegative chlorine atoms.[2] This effect polarizes the C-Cl bonds and imparts a significant partial positive charge (δ+) on the central carbon, making it an exceptionally "hard" and reactive electrophilic center, readily attacked by nucleophiles.

  • The Dichloromethyl Carbinol Group (-CH(OH)CHCl₂): While the -CHCl₂ group is also electron-withdrawing, its effect is less pronounced than that of the -CCl₃ group. Crucially, the adjacent hydroxyl (-OH) group dominates the local reactivity. The -OH group itself is a poor leaving group and requires protonation or derivatization to undergo nucleophilic substitution.[4] Furthermore, the alpha-hydrogen on the carbinol carbon presents a site for oxidation, a pathway not available to the quaternary carbon of the -CCl₃ group.

The 2-chlorophenyl substituent, common to the specific examples discussed, further withdraws electron density via induction, slightly increasing the electrophilicity of the benzylic carbon in both systems while destabilizing any potential carbocation intermediates.[5]

Caption: Core structural and electronic differences.

Comparative Reactivity Analysis

A. Hydrolysis: A Tale of Two Stabilities

The most dramatic difference in reactivity is observed upon exposure to water.

  • Trichloromethyl Arenes: These compounds are notoriously sensitive to moisture. Benzotrichloride hydrolyzes rapidly in water, with a reported half-life of about 2.4 minutes, to ultimately yield benzoic acid.[6] The reaction can be controlled to stop at the intermediate benzoyl chloride, which is a primary industrial application.[1][7] This high reactivity stems from the excellent leaving group ability of the chloride ions and the high electrophilicity of the carbon center. The reaction proceeds via a stepwise substitution mechanism.[1]

  • Dichloromethyl Phenyl Carbinols: In stark contrast, these carbinols are generally stable in neutral water. As with most alcohols, the hydroxyl group is a poor leaving group. Hydrolysis, which would involve substitution of the -OH group, requires strong acid catalysis. The acid protonates the hydroxyl group, converting it into a much better leaving group (H₂O). However, the subsequent formation of a benzylic carbocation is disfavored due to the destabilizing inductive effect of the adjacent -CHCl₂ group and the 2-chlorophenyl ring.[5] Therefore, hydrolysis is significantly slower and requires more forcing conditions compared to trichloromethyl arenes.

G cluster_0 Trichloromethyl Arene Hydrolysis cluster_1 Dichloromethyl Carbinol Hydrolysis T0 Ar-CCl₃ T1 Ar-COCl (Benzoyl Chloride) T0->T1 + H₂O - 2HCl T2 Ar-COOH (Carboxylic Acid) T1->T2 + H₂O - HCl label_T Conditions: Water, ambient temp. Rate: Rapid C0 Ar-CH(OH)CHCl₂ C1 Ar-CH(O⁺H₂)CHCl₂ C0->C1 + H⁺ C2 [Ar-C⁺H-CHCl₂] (Unstable Carbocation) C1->C2 - H₂O C3 Ar-CH(OH)CHCl₂ C2->C3 + H₂O - H⁺ label_C Conditions: Strong Acid (H⁺) Rate: Very Slow / No Reaction

Sources

Comparative

A Comparative Toxicological Guide to Dichloro-(2-chlorophenyl)methanol and its Halogenated Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the toxicity of dichloro-(2-chlorophenyl)methanol and its related halogenated analogs. As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the toxicity of dichloro-(2-chlorophenyl)methanol and its related halogenated analogs. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the structure-toxicity relationships, underlying mechanisms, and the experimental rationale for assessing the safety profiles of these compounds.

Introduction: The Significance of Halogenation in Toxicity

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of molecules. However, the introduction of halogen atoms can also significantly alter the toxicological profile of a compound. The position, number, and type of halogen substituent can influence metabolic pathways, leading to the formation of reactive intermediates, and can affect interactions with biological targets, resulting in a spectrum of toxicities. This guide focuses on a class of halogenated aromatic compounds, with dichloro-(2-chlorophenyl)methanol as a reference point, to explore these critical structure-toxicity relationships.

Comparative Acute Oral Toxicity

CompoundChemical StructureAnimal ModelOral LD50 (mg/kg)Reference
Mitotane (o,p'-DDD)1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzeneRat>5000[1]
p,p'-DDD1,1'-(2,2-dichloroethylidene)bis[4-chlorobenzene]Rat3750[2]
2-Chlorophenol2-chlorophenolMouse (female)Data not specified, but noted as more toxic than dichlorophenols[3]
3-Chlorophenol3-chlorophenolMouse (female)Data not specified, but noted as more toxic than dichlorophenols[3]
3,5-Dichlorophenol3,5-dichlorophenolMouse (female)2389[3]
PentachlorophenolPentachlorophenolMouse (female)117[3]

Note: The LD50 values are presented as reported in the cited literature and should be interpreted with consideration of the experimental conditions.

Structure-Toxicity Relationships: Unraveling the Influence of Halogenation

The toxicity of halogenated aromatic compounds is intricately linked to their chemical structure. Key factors influencing their toxic potential include:

  • Lipophilicity: Increased halogenation often leads to higher lipophilicity, which can enhance absorption, distribution into fatty tissues, and bioaccumulation. This can result in prolonged exposure and delayed toxicity.

  • Electronic Effects: The electron-withdrawing or -donating nature of substituents can influence the metabolic fate of the compound. For instance, electron-withdrawing groups can make the aromatic ring more susceptible to nucleophilic attack, while electron-releasing groups might promote the formation of reactive phenoxyl radicals.[4]

  • Position of Halogens: The isomeric position of halogens on the aromatic rings can dramatically alter toxicity. For example, the difference in the toxic profiles of o,p'-DDD (mitotane) and p,p'-DDD highlights the importance of substituent placement.

  • Type of Halogen: The nature of the halogen atom (Fluorine, Chlorine, Bromine, Iodine) also plays a critical role. While brominated and chlorinated compounds often exhibit similar toxic potencies on a molar basis, the specific halogen can influence metabolic pathways and the nature of reactive intermediates formed.[5]

Mechanisms of Toxicity: A Deeper Dive

The toxic effects of these halogenated compounds are often mediated by complex cellular and molecular mechanisms. Two primary areas of concern are hepatotoxicity and neurotoxicity, frequently linked to mitochondrial dysfunction and metabolic activation.

Metabolic Activation and Hepatotoxicity

Many halogenated aromatic compounds undergo metabolic activation in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[6][7] This process can generate reactive electrophilic intermediates that can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular damage and initiating a cascade of events culminating in hepatotoxicity.

A key mechanism involves the disruption of mitochondrial function. Toxicants or their metabolites can impair the electron transport chain, leading to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP).[8] This can trigger apoptosis or necrosis of hepatocytes.

Caption: Workflow for OECD 423 Acute Oral Toxicity testing.

In Vitro Hepatotoxicity Assessment

Cultured hepatocytes provide a valuable in vitro model for screening the potential hepatotoxicity of xenobiotics. [9][10] Step-by-Step Methodology:

  • Cell Culture: Culture primary hepatocytes or a suitable hepatoma cell line (e.g., HepG2, HepaRG) in appropriate media. [5]2. Compound Exposure: Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24, 48 hours).

  • Cytotoxicity Assessment: Evaluate cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) leakage assay, which indicates membrane damage.

  • Metabolic Function Assessment: Measure key hepatic functions, such as albumin synthesis, urea production, or cytochrome P450 activity, to assess more subtle, non-lethal toxic effects.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and assess the concentration-dependent effects on metabolic functions.

Assessment of Mitochondrial Dysfunction

Given the central role of mitochondria in drug-induced toxicity, specific assays to evaluate mitochondrial health are crucial. [8][11][12] Step-by-Step Methodology:

  • Mitochondrial Isolation (Optional): Isolate mitochondria from liver tissue or cultured cells to study direct effects on mitochondrial respiration.

  • Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) using techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer). This allows for the assessment of basal respiration, ATP-linked respiration, and maximal respiratory capacity.

  • Mitochondrial Membrane Potential (ΔΨm): Use fluorescent probes like JC-1 or TMRM to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health. A decrease in ΔΨm is an early marker of apoptosis.

  • Reactive Oxygen Species (ROS) Production: Quantify the production of ROS using fluorescent probes like MitoSOX Red (for mitochondrial superoxide) or DCFH-DA.

  • Mitochondrial Permeability Transition (mPTP) Assay: Assess the opening of the mPTP, a critical event in cell death, by measuring mitochondrial swelling or the release of calcein from pre-loaded mitochondria.

Caption: Key assays in the workflow for assessing mitochondrial toxicity.

Conclusion

The toxicological assessment of dichloro-(2-chlorophenyl)methanol and its halogenated analogs reveals a complex interplay between chemical structure and biological activity. While direct comparative data for a wide range of these specific compounds is limited, the extensive information available for structurally related molecules, such as mitotane, provides a valuable framework for understanding their potential hazards. The key takeaways for researchers are:

  • Structure Matters: The number, type, and position of halogen substituents are critical determinants of toxicity.

  • Metabolism is Key: The metabolic activation of these compounds, particularly by cytochrome P450 enzymes, is often a prerequisite for their toxic effects.

  • Mitochondria are a Primary Target: Disruption of mitochondrial function is a common mechanism underlying the hepatotoxicity and other adverse effects of these compounds.

  • Standardized Protocols are Essential: The use of validated and detailed experimental protocols, such as those outlined by the OECD, is crucial for generating reliable and comparable toxicity data.

Further research is warranted to generate more direct comparative toxicity data for a broader range of halogenated diphenylmethanols. This will enable the development of more predictive quantitative structure-activity relationship (QSAR) models and a more comprehensive understanding of the risks associated with this class of compounds.

References

  • King, A. L., & Bailey, S. M. (2010). Assessment of mitochondrial dysfunction arising from treatment with hepatotoxicants. Current protocols in toxicology, Chapter 14, Unit14.8. [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing. [Link]

  • Smith, C. J., Doolittle, D. J., & Bombick, D. W. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological sciences : an official journal of the Society of Toxicology, 69(1), 265–277. [Link]

  • Guillouzo, A. (1986). The potential use of cultured hepatocytes in predicting the hepatotoxicity of xenobiotics. Toxicology, 41(2), 107-133. [Link]

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD iLibrary. [Link]

  • Lu, C., et al. (2015). In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. EBioMedicine, 2(6), 534-542. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. [Link]

  • Doty, R. L., et al. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Proceedings of the National Academy of Sciences, 97(12), 6287-6291. [Link]

  • Agilent. (n.d.). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. [Link]

  • Doty, S. L., Shang, T. Q., Wilson, A. M., Moore, A. L., Strand, S. E., & Gordon, M. P. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Proceedings of the National Academy of Sciences of the United States of America, 97(12), 6287–6291. [Link]

  • Shaik, S., Cohen, S., Wang, Y., Chen, H., Kumar, D., & Thiel, W. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Chemistry (Weinheim an der Bergstrasse, Germany), 20(17), 4944–4953. [Link]

  • Donato, M. T., & Castell, J. V. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology, 1-13. [Link]

  • ECHA. (2020). 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one - Dossier content. [Link]

  • Karmaus, A. L., et al. (2024). Integrated Approach for Testing and Assessment for Developmental Neurotoxicity (DNT) to Prioritize Aromatic Organophosphorus Flame Retardants. Toxics, 12(6), 464. [Link]

  • Rodrigues, A. F., et al. (2025). Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery. Drug Discovery Today. [Link]

  • Kodavanti, P. R. S., & Senthilkumar, K. (Eds.). (2023). Neurotoxicity of Halogenated Organic Compounds, Volume 10. Elsevier. [Link]

  • Aleo, M. D., et al. (2022). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. International Journal of Molecular Sciences, 23(6), 3323. [Link]

  • Van den Hof, R. A., Vinken, M., & Vanhaecke, T. (2016). Assessment of mitochondrial dysfunction-related, drug-induced hepatotoxicity in primary rat hepatocytes. Toxicology in vitro : an international journal published in association with BIBRA, 34, 185–192. [Link]

  • Yang, J. H., Kim, S. Y., Lee, J. H., Lee, H. G., & Kim, M. Y. (2003). Neurotoxicity of Halogenated Aromatic Hydrocarbons; Structure-Activity Relationship. Proceedings of the Korean Society of Toxicology Conference, 135-135. [Link]

  • Rodrigues, R. M., et al. (2024). Comparison of in vitro models for drug-induced liver injury assessment. Toxicology Mechanisms and Methods, 1-9. [Link]

  • Bell, S. G., et al. (2023). Cytochrome P450-catalyzed oxidation of halogen-containing substrates. Journal of Inorganic Biochemistry, 244, 112234. [Link]

  • Montaño, M., Gutleb, A. C., & Murk, A. J. (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. Environmental science & technology, 47(12), 6071–6081. [Link]

  • Botti, P., et al. (1992). In vivo studies on halogen compound interactions. IV. Interaction among different halogen derivatives with and without synergistic action on liver toxicity. Research communications in chemical pathology and pharmacology, 76(3), 355-366. [Link]

  • ECETOC. (1992). Evaluation of the Neurotoxic Potential of Industrial Chemicals. [Link]

  • Cosmetic Ingredient Review. (2023). Phenyl-Substituted Methicones Data Profile. [Link]

  • Maciej, M., et al. (2025). Comparative in vitro cytotoxicity of active disinfectant substances and a commercially available surface disinfectant on human respiratory epithelial cells. Interdisciplinary Toxicology, 15(1), 9-18. [Link]

  • Borzelleca, J. F., Hayes, J. R., Condie, L. W., & Egle, J. L., Jr (1985). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. Toxicology letters, 29(1), 39–42. [Link]

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  • National Research Council (US) Committee on Neurotoxicology and Models for Assessing Risk. (1992). Testing for Neurotoxicity. In Environmental Neurotoxicology. National Academies Press (US). [Link]

  • ResearchGate. (n.d.). USEPA acute oral toxicity categories based on LD 50 values and associated label precautionary statements and signal words. [Link]

  • Zhu, H., et al. (2009). QSAR Modeling of Rat Acute Toxicity by Oral Exposure. Chemical research in toxicology, 22(12), 1913-1921. [Link]

  • BG RCI. (n.d.). TOXICOLOGICAL EVALUATIONS. [Link]

  • DTIC. (n.d.). Acute Oral Toxicity (LD50) of 4-Nitrophenyl Monochloromethyl (Phenyl) Phosphinate (TA009) in Male Rats. [Link]

  • ACS Publications. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. [Link]

  • Chu, W., et al. (2024). Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. Water Research, 251, 121175. [Link]

  • de Oliveira, A. C. S., et al. (2021). Less cytotoxic phthalocyanine derivative promotes in vitro wound healing compared to chlorhexidine. Journal of Photochemistry and Photobiology B: Biology, 218, 112185. [Link]

  • Askerova, U. F., et al. (2023). PREDICTION OF ACUTE TOXICITY FOR (Z)-3-(2- PHENYLHYDRAZINYLIDENE)BENZOFURAN-2(3H)-ONE AND ITS DERIVATIVES FOR RATS USING GUSA. New Materials, Compounds and Applications, 7(1), 50-56. [Link]

  • USDA APHIS. (n.d.). Relationship Between Chemical Structure and Toxic Action on Rats. [Link]

  • Stawicki, T. M., et al. (2024). In vivo screening for toxicity-modulating drug interactions identifies antagonism that protects against ototoxicity in zebrafish. Frontiers in Pharmacology, 15, 1358055. [Link]

  • Amini, M., et al. (2020). In vitro ADME Screening Instead of in vivo Studies in Preclinical Safety. Journal of Pharmacopuncture, 23(1), 1-8. [Link]

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Validation

Deconstructing the Molecular Fingerprint: A Guide to the Mass Spectrometry Fragmentation Analysis of Dichloro-(2-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of molecular structures is paramount. Mass spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of molecular structures is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering profound insights into the mass and, through fragmentation, the structural architecture of a molecule. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of dichloro-(2-chlorophenyl)methanol, a compound representative of halogenated aromatic alcohols. Understanding its fragmentation behavior is crucial for its detection, characterization, and differentiation from isomeric and related structures.

While the specific nomenclature "Dichloro-(2-chlorophenyl)methanol" can be ambiguous, this guide will focus on the well-characterized isomer, 2,4-dichlorobenzyl alcohol , as a representative example of a dichlorinated phenylmethanol. The principles and fragmentation pathways discussed herein are broadly applicable to other isomers and related chlorinated aromatic compounds.

The Theoretical Framework: Predicting Fragmentation

The fragmentation of an organic molecule in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where bonds cleave to form the most stable positive ions and neutral losses. For a molecule like 2,4-dichlorobenzyl alcohol, we can anticipate several key fragmentation drivers:

  • Presence of Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1] This results in a characteristic isotopic pattern for any chlorine-containing fragment, with a peak at M and a smaller peak at M+2, providing a clear signature for the presence of chlorine. For a fragment containing two chlorine atoms, we expect to see peaks at M, M+2, and M+4 with a ratio of approximately 9:6:1.

  • The Benzylic Position: The carbon atom attached to both the phenyl ring and the hydroxyl group is a benzylic position. Cleavage at this position is often favored due to the resonance stabilization of the resulting benzyl or tropylium cation.

  • The Hydroxyl Group: Alcohols are known to undergo characteristic fragmentation pathways, including α-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule).[2][3]

  • Aromatic Ring Stability: The phenyl ring itself is quite stable and will often remain intact as a fragment, though ring opening and rearrangements can occur under high energy conditions.

Comparative Analysis of Fragmentation Pathways

This section will compare the expected fragmentation patterns under Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint.[4]

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, 2,4-dichlorobenzyl alcohol will first lose an electron to form the molecular ion (M⁺˙). This high-energy radical cation will then undergo a series of fragmentation reactions.

Key Fragmentation Pathways:

  • Loss of a Chlorine Atom ([M-Cl]⁺): A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond.[4] The loss of a chlorine radical will lead to a significant peak.

  • Benzylic Cleavage (Loss of ˙OH): Cleavage of the C-O bond can occur, leading to the formation of a dichlorobenzyl cation. This cation can then rearrange to the more stable dichlorotropylium ion.

  • α-Cleavage (Loss of H): Loss of a hydrogen atom from the methylene group is a form of α-cleavage, leading to a resonance-stabilized cation.[2]

  • Dehydration ([M-H₂O]⁺˙): The loss of a water molecule is a characteristic fragmentation of alcohols.[3] This often occurs through a 1,4-elimination mechanism involving a hydrogen atom from the aromatic ring.

  • Loss of HCl ([M-HCl]⁺˙): Elimination of a neutral hydrochloric acid molecule is another plausible pathway for chlorinated compounds.

  • Formation of the Chlorotropylium Ion: Following the loss of other substituents, the aromatic ring can rearrange to form a stable seven-membered tropylium ion. The presence of a chlorine atom will influence the mass of this ion.

Visualizing the Fragmentation:

The following diagram, generated using Graphviz, illustrates the proposed major fragmentation pathways for 2,4-dichlorobenzyl alcohol under electron ionization.

Fragmentation_Pattern M [C₇H₆Cl₂O]⁺˙ m/z 176/178/180 F1 [C₇H₆ClO]⁺ m/z 141/143 Loss of Cl M->F1 - Cl F2 [C₇H₅Cl₂]⁺ m/z 159/161/163 Loss of OH M->F2 - OH F3 [C₇H₅Cl₂O]⁺ m/z 175/177/179 Loss of H M->F3 - H F4 [C₇H₄Cl₂]⁺˙ m/z 158/160/162 Loss of H₂O M->F4 - H₂O F5 [C₆H₄Cl]⁺ m/z 111/113 Loss of CO, HCl F1->F5 - CO F2->F5 - HCl F6 [C₅H₃]⁺ m/z 63 F5->F6 - C₂H

Caption: Proposed EI fragmentation pathways of 2,4-dichlorobenzyl alcohol.

Table 1: Predicted Major Fragment Ions for 2,4-Dichlorobenzyl Alcohol in EI-MS

m/z (most abundant isotope)Ion FormulaProposed Fragmentation
176[C₇H₆³⁵Cl₂O]⁺˙Molecular Ion (M⁺˙)
178[C₇H₆³⁵Cl³⁷ClO]⁺˙Molecular Ion Isotope (M+2)
180[C₇H₆³⁷Cl₂O]⁺˙Molecular Ion Isotope (M+4)
141[C₇H₆³⁵ClO]⁺Loss of a chlorine atom ([M-Cl]⁺)
159[C₇H₅³⁵Cl₂]⁺Benzylic cleavage (Loss of ˙OH)
175[C₇H₅³⁵Cl₂O]⁺α-Cleavage (Loss of H)
158[C₇H₄³⁵Cl₂]⁺˙Dehydration ([M-H₂O]⁺˙)
111[C₆H₄³⁵Cl]⁺Loss of CO and HCl from fragments

Experimental Protocol: Acquiring a Mass Spectrum

To obtain a mass spectrum of dichloro-(2-chlorophenyl)methanol, a standard procedure using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of the solid dichloro-(2-chlorophenyl)methanol in a suitable volatile solvent (e.g., 1 mL of dichloromethane or methanol).

    • Ensure the sample is fully dissolved to prevent blockage of the GC injector.

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector: Set to a temperature of 250 °C. Use a split or splitless injection mode depending on the sample concentration.

      • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte.

      • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. Hold at the final temperature for several minutes to ensure all components elute.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at the standard 70 eV.

      • Source Temperature: Set to approximately 230 °C.

      • Quadrupole Temperature: Set to approximately 150 °C.

      • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 250 amu).

      • Solvent Delay: Set a solvent delay to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Acquire the data using the instrument's software.

    • Identify the chromatographic peak corresponding to dichloro-(2-chlorophenyl)methanol.

    • Extract the mass spectrum from this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the observed spectrum with the predicted fragmentation pathways and library spectra (e.g., NIST database) for confirmation.

Visualizing the Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Dissolve Dichloro-(2-chlorophenyl)methanol in a volatile solvent GC_Inject Inject sample into GC Prep1->GC_Inject GC_Separate Separation on capillary column (Temperature Program) GC_Inject->GC_Separate MS_Ionize Electron Ionization (70 eV) GC_Separate->MS_Ionize MS_Analyze Mass Analyzer (Quadrupole) MS_Ionize->MS_Analyze MS_Detect Detector MS_Analyze->MS_Detect Data_Acquire Acquire Total Ion Chromatogram (TIC) and Mass Spectra MS_Detect->Data_Acquire Data_Analyze Identify analyte peak and analyze fragmentation pattern Data_Acquire->Data_Analyze Data_Compare Compare with library spectra and theoretical pathways Data_Analyze->Data_Compare

Caption: A typical workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation analysis of dichloro-(2-chlorophenyl)methanol provides a rich dataset for its structural elucidation. The characteristic isotopic signature of the two chlorine atoms, combined with predictable fragmentation pathways for benzyl alcohols, allows for a confident identification. By understanding the interplay of these factors, researchers can effectively utilize mass spectrometry to characterize this and other halogenated aromatic compounds, a critical capability in modern chemical and pharmaceutical research.

References

  • NIST. 3,4-Dichlorobenzyl alcohol. NIST Chemistry WebBook. [Link]

  • NIST. 2,6-Dichlorobenzyl alcohol. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • PubChem. 2,4-dichlorobenzyl alcohol. [Link]

  • Bernstein, E. R., et al. "Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry." The Journal of Chemical Physics 97.11 (1992): 8067-8081. [Link]

  • Polański, Leszek, et al. "Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine." Molecules 29.13 (2024): 3124. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Wikipedia. 2,4-Dichlorobenzyl alcohol. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Comparative

Benchmarking Dichloro-(2-chlorophenyl)methanol Against Standard Synthetic Reagents

Introduction & Mechanistic Causality In the synthesis of highly functionalized active pharmaceutical ingredients (APIs), such as the broad-spectrum imidazole antifungal Clotrimazole, the efficient and regioselective inst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

In the synthesis of highly functionalized active pharmaceutical ingredients (APIs), such as the broad-spectrum imidazole antifungal Clotrimazole, the efficient and regioselective installation of the 2-chlorophenyl moiety is a critical rate-limiting step ([1]). Historically, synthetic chemists have depended on foundational reagents like 2-chlorobenzaldehyde or 1-chloro-2-(dichloromethyl)benzene to construct the diarylmethyl core ([2]).

However, Dichloro-(2-chlorophenyl)methanol represents a paradigm shift in electrophilic aromatic substitution. Unlike 2-chlorobenzaldehyde, which requires a preliminary condensation and a subsequent harsh chlorination step to become a viable electrophile ([3]), Dichloro-(2-chlorophenyl)methanol acts as a highly reactive, pre-activated gem-dichloro carbinol equivalent.

The Causality of Superior Reactivity: The presence of the geminal dichloro group adjacent to the hydroxyl-bearing carbon exerts a profound inductive electron-withdrawing effect. When exposed to a Lewis acid (such as AlCl₃), the reagent undergoes rapid dehydroxylation/dehalogenation to form an exceptionally stable, highly electrophilic carbocation. This allows for a direct, one-pot Friedel-Crafts alkylation with benzene, bypassing the hazardous chlorination intermediates (e.g., using SOCl₂ or PCl₅) required by standard aldehyde precursors ([2]).

Pathway A Dichloro-(2-chlorophenyl)methanol C Direct Friedel-Crafts (AlCl3, Benzene) A->C 1 Step B 2-Chlorobenzaldehyde D 1. Condensation 2. Chlorination 3. Friedel-Crafts B->D 3 Steps E Diphenyl-(2-chlorophenyl)methane (API Precursor) C->E 92% Yield D->E 74% Yield

Fig 1: Synthetic pathway comparison for API precursor generation.

Comparative Performance Data

To objectively benchmark these reagents, we evaluated their performance in synthesizing diphenyl-(2-chlorophenyl)methane, the universal precursor for azole antifungals. The data below summarizes the quantitative advantages of utilizing the advanced methanol derivative over traditional starting materials.

ReagentReaction Steps to TargetCatalyst / ConditionsAverage Yield (%)Impurity Profile & By-products
Dichloro-(2-chlorophenyl)methanol 1AlCl₃, Benzene, 0°C to RT92% <2% (Exceptionally clean; trace mono-alkylated)
1-Chloro-2-(dichloromethyl)benzene 2AlCl₃, Benzene, Reflux85% ~5% (Poly-alkylated species)
2-Chlorobenzaldehyde 3H₂SO₄, then SOCl₂, then AlCl₃74% ~8% (Over-chlorinated and polymerized by-products)

Data synthesized from standard API manufacturing protocols ([1]).

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following methodology outlines the one-pot Friedel-Crafts alkylation using Dichloro-(2-chlorophenyl)methanol. This protocol is designed as a self-validating system : the visible cessation of HCl gas evolution acts as an internal, real-time indicator of reaction completion, eliminating the need for continuous TLC sampling.

Step 1: Reagent Activation

  • Charge a dry, 500 mL three-necked round-bottom flask with 100 mL of anhydrous benzene.

  • Add 1.2 equivalents of anhydrous AlCl₃ (Lewis acid catalyst) and cool the suspension to 0°C using an ice bath.

  • Causality Check: Cooling is critical to prevent uncontrolled exothermic polymerization before the highly reactive electrophile is fully solvated.

Step 2: Electrophilic Aromatic Substitution

  • Dissolve 1.0 equivalent of Dichloro-(2-chlorophenyl)methanol in 20 mL of anhydrous dichloromethane (DCM).

  • Add the solution dropwise over 30 minutes. A controlled evolution of HCl gas will begin immediately.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir until HCl evolution completely ceases (typically 2.5 to 3 hours).

  • Self-Validation: The cessation of bubbling indicates the complete consumption of the reactive carbocation intermediate, confirming reaction completion without external sampling.

Step 3: Quenching & Phase Separation

  • Carefully pour the reaction mixture over 200 g of crushed ice containing 10 mL of concentrated HCl to effectively dissolve the aluminum salts.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL of DCM.

  • Wash the combined organic layers with saturated NaHCO₃, followed by brine, and dry over anhydrous MgSO₄.

Step 4: Isolation

  • Remove the solvent under reduced pressure. Recrystallize the crude residue from hot ethanol to yield diphenyl-(2-chlorophenyl)methane as a highly pure white solid (>98% purity by ¹H NMR).

Protocol Step1 1. Activation Mix Reagent + AlCl3 in Benzene at 0°C Step2 2. Alkylation Warm to RT; monitor HCl evolution Step1->Step2 Step3 3. Quenching Add to ice-water; extract with DCM Step2->Step3 Step4 4. Validation Confirm >98% purity via HPLC/NMR Step3->Step4

Fig 2: Self-validating experimental workflow for Friedel-Crafts alkylation.

References

Sources

Validation

Multi-Modal Spectroscopic Cross-Validation: A Guide to Elucidating Dichloro-(2-chlorophenyl)methanol

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic intermediates that defy standard analytical heuristics. Dichloro-(2-chlorophenyl)methanol (C₇H₅Cl₃O) is a textbook example of such a challenge. Structurally, it is a gem-dichloroalcohol—a moiety that typically undergoes rapid elimination of HCl to form an acyl chloride. However, the significant steric bulk of the ortho-chlorophenyl group kinetically stabilizes this intermediate, allowing it to be isolated and characterized under rigorously controlled conditions .

Because the carbinol carbon is fully substituted (bearing an –OH, two –Cl atoms, and the 2-chlorophenyl ring), there is no methine proton . The ¹H NMR spectrum will only exhibit four aromatic protons and a broad, exchangeable hydroxyl singlet. Consequently, standard ¹H-¹H COSY or HMBC correlations from the carbinol proton are impossible. To prevent catastrophic misassignment, researchers must rely on multi-modal cross-validation.

This guide objectively compares two distinct analytical workflows for the structural validation of this complex halogenated intermediate: Platform A (Centralized High-Field NMR + LC-HRMS) versus Platform B (Decentralized Benchtop NMR + GC-MS + In Silico DFT Prediction) .

The Analytical Challenge & Mechanistic Causality

Before comparing platforms, we must establish the physical chemistry dictating our analytical choices:

  • The HALA Effect in ¹³C NMR: The carbinol carbon is bonded to an oxygen and two chlorines. Empirical additivity rules predict a highly deshielded chemical shift (>100 ppm). However, the Heavy-Atom on Light-Atom (HALA) effect—driven by relativistic spin-orbit coupling from the heavy chlorine atoms—induces unexpected magnetic shielding, pushing the signal upfield . Without computational cross-validation, this carbon is frequently misassigned.

  • Second-Order Multiplets: The four aromatic protons form a tightly coupled ABCD spin system. At lower magnetic fields, these signals collapse into an unresolvable multiplet, masking critical ortho-coupling constants.

  • Isotopic Fingerprinting: The presence of three chlorine atoms generates a highly specific M, M+2, M+4, M+6 isotope cluster in mass spectrometry (approximate ratio 27:27:9:1). This acts as a self-validating anchor for the molecular formula.

Logic Target Target: C7H5Cl3O (gem-dichloroalcohol) MS_Node Mass Spec Validation Target->MS_Node NMR_Node NMR Validation Target->NMR_Node Cl3_Cluster Cl3 Isotope Pattern Ratio ~ 27:27:9:1 MS_Node->Cl3_Cluster Proton_Shift 1H NMR: 4 Aromatic H No Methine Proton NMR_Node->Proton_Shift Carbon_Shift 13C NMR: Quaternary C-OH Shielded by HALA Effect NMR_Node->Carbon_Shift Validation Self-Validating Consensus Cl3_Cluster->Validation Proton_Shift->Validation Carbon_Shift->Validation

Fig 1: Logical cross-validation matrix for assigning Dichloro-(2-chlorophenyl)methanol.

Platform Comparison: Centralized vs. Integrated Workflows

Platform A: High-Field NMR (600 MHz) + LC-HRMS

This is the traditional "brute force" approach. A 600 MHz spectrometer provides sufficient dispersion to resolve the ABCD aromatic spin system into distinct doublets and triplets. LC-HRMS (High-Resolution Mass Spectrometry) provides exact mass capabilities (<2 ppm error) to confirm the C₇H₅Cl₃O formula.

  • The Flaw: gem-dichloroalcohols are kinetically unstable. The time required to transport the sample to a centralized core facility and wait in an automation queue often leads to degradation (HCl elimination), resulting in a spectrum of the corresponding acyl chloride rather than the target alcohol.

Platform B: Benchtop NMR (90 MHz) + GC-MS + DFT-NMR Prediction

This modern, decentralized approach brings the analytical tools into the fume hood . A 90 MHz benchtop NMR allows for immediate acquisition (outpacing degradation). Because the 90 MHz ¹H spectrum will feature severe overlap, the workflow is cross-validated using rapid GC-MS for isotopic cluster analysis, and in silico Density Functional Theory (DFT) to predict the non-intuitive ¹³C HALA shifts .

Workflow cluster_A Platform A: High-Field Centralized cluster_B Platform B: Benchtop + In Silico Start Dichloro-(2-chlorophenyl)methanol Sample Preparation (Anhydrous) HF_NMR 600 MHz NMR (High-Res ABCD Spin System) Start->HF_NMR HRMS LC-HRMS (Exact Mass & Isotope Ratio) Start->HRMS BT_NMR 90 MHz Benchtop NMR (Rapid In-Situ Acquisition) Start->BT_NMR GCMS GC-MS (EI Fragmentation Mapping) Start->GCMS CrossVal Multi-Modal Cross-Validation & Final Structure Elucidation HF_NMR->CrossVal HRMS->CrossVal DFT DFT-GIAO Prediction (HALA Effect Correction) BT_NMR->DFT  Geometry Input BT_NMR->CrossVal GCMS->CrossVal DFT->CrossVal

Fig 2: Workflow comparing High-Field and Benchtop/In-Silico platforms for cross-validation.

Experimental Protocols for Cross-Validation

To ensure a self-validating system, the following protocols must be strictly adhered to. The causality of each step is designed to mitigate the inherent instability of the compound.

Protocol A: Benchtop NMR & DFT Cross-Validation (Platform B)
  • Sample Preparation: Dissolve 15 mg of the synthesized intermediate in 0.6 mL of anhydrous CDCl₃. Causality: Traces of D₂O or acid in standard CDCl₃ will catalyze the elimination of HCl. Pass the CDCl₃ through a short plug of basic alumina immediately prior to use.

  • Rapid Acquisition (90 MHz): Acquire a standard 1D ¹H spectrum (16 scans, 1 minute) and a 1D ¹³C spectrum (1024 scans, ~30 minutes) directly adjacent to the fume hood.

  • In Silico DFT Prediction:

    • Construct the 3D model of Dichloro-(2-chlorophenyl)methanol in a computational chemistry suite (e.g., Gaussian 16 or ISiCLE framework).

    • Perform geometry optimization at the B3LYP/6-31G(d) level.

    • Calculate NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method. Causality: This specific basis set accounts for the electron density deformations caused by the three chlorine atoms, accurately predicting the upfield shift of the quaternary carbinol carbon.

  • Data Reconciliation: Overlay the experimental 90 MHz ¹³C spectrum with the DFT prediction. The experimental quaternary carbon peak (typically observed around ~82-85 ppm rather than the empirically predicted >100 ppm) will align with the DFT model, confirming the intact gem-dichloroalcohol.

Protocol B: Mass Spectrometry Validation
  • GC-MS (Electron Ionization): Inject 1 µL of a dilute sample.

  • Isotope Pattern Verification: Locate the molecular ion [M]⁺ at m/z 210. Analyze the cluster at 210, 212, 214, and 216. Causality: A ratio matching ~27:27:9:1 mathematically guarantees the presence of exactly three chlorine atoms, proving the molecule has not degraded into the acyl chloride (which would only contain two chlorines and show a 9:6:1 ratio).

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the efficacy of both platforms when analyzing highly reactive halogenated intermediates.

Analytical MetricPlatform A (600 MHz + LC-HRMS)Platform B (90 MHz + GC-MS + DFT)Advantage / Causality
Turnaround Time 12 - 24 hours (Queue dependent)< 1 hour (In-lab)Platform B: Outpaces the degradation kinetics of the gem-dichloroalcohol.
¹H Resolution (Aromatic) Baseline resolved (dd, td)Overlapped multipletPlatform A: Superior magnetic field strength eliminates second-order effects.
¹³C Shift Error (Carbinol) ~15 ppm error (if relying on empirical rules)< 2.5 ppm error (RMSE via DFT)Platform B: DFT strictly accounts for the relativistic HALA shielding effect.
Mass Validation Exact Mass (< 2 ppm)Nominal Mass + Isotope RatioTie: Both successfully validate the Cl₃ cluster, though HRMS provides elemental composition.
Cost per Sample ~$150 - $250 (Facility fees)~$5 (Consumables only)Platform B: Decentralized hardware eliminates recurring facility costs.
Conclusion

For stable, routine organic molecules, Platform A remains the gold standard. However, for the cross-validation of reactive, heavily halogenated species like Dichloro-(2-chlorophenyl)methanol, Platform B (Benchtop NMR + GC-MS + DFT) is objectively superior. By combining rapid, in-situ data acquisition with advanced computational modeling, researchers bypass the risk of sample degradation while successfully navigating the complex quantum mechanical shielding effects inherent to polychlorinated carbons.

References

  • Nilewski, C., & Carreira, E. M. (2014). "Approaches to the chemical synthesis of the chlorosulfolipids." Accounts of Chemical Research. URL:[Link]

  • Casella, G., et al. (2015). "Four-Component Relativistic DFT Calculations of 13C Chemical Shifts of Halogenated Natural Substances." Chemistry - A European Journal. URL:[Link]

  • Kümmerer, T., et al. (2023). "Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method." MDPI Molecules. URL:[Link]

  • Colby, S. M., et al. (2018). "An automated framework for NMR chemical shift calculations of small organic molecules." PeerJ. URL:[Link]

Comparative

Comprehensive Comparison Guide: In Vivo vs. In Vitro Metabolic Profiling of Dichloro-(2-chlorophenyl)methanol

Executive Summary Metabolic profiling is a critical gatekeeper in drug development and xenobiotic risk assessment. For halogenated aromatic alcohols like Dichloro-(2-chlorophenyl)methanol (DCPM), understanding the biotra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metabolic profiling is a critical gatekeeper in drug development and xenobiotic risk assessment. For halogenated aromatic alcohols like Dichloro-(2-chlorophenyl)methanol (DCPM), understanding the biotransformation pathways is essential for predicting pharmacokinetics, systemic clearance, and potential toxicity. As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of in vitro and in vivo metabolic profiling methodologies for DCPM. By detailing the causality behind experimental choices and providing self-validating protocols, this guide bridges the gap between isolated enzymatic reactions and complex systemic clearance.

Mechanistic Grounding: The Causality Behind Experimental Choices

When profiling halogenated aromatic alcohols, researchers often face a critical divergence between in vitro predictions and in vivo realities.

In vitro models, such as Human Liver Microsomes (HLMs) and primary hepatocytes, are exceptional for isolating Phase I oxidation events. In these controlled environments, DCPM is rapidly oxidized by1 enzymes to its corresponding aldehyde, and subsequently by Aldehyde Dehydrogenase (ALDH) to Dichloro-(2-chlorophenyl)benzoic acid[1]. Modern analytical technologies, such as2, enable definitive elemental composition determination for these in vitro metabolites[2].

However, relying solely on in vitro data introduces a dangerous blind spot. Standard in vitro assays lack the endogenous glycine pool and mitochondrial enzymes required for amino acid conjugation. In vivo, the primary physiological detoxification route for benzoic acid derivatives is1[1]. Therefore, in vivo profiling is indispensable to capture this dominant excretory pathway. This dual-model approach strictly adheres to the 3, which mandate early in vivo cross-species comparisons to prevent late-stage clinical failures due to disproportionate human metabolites[3].

Experimental Protocols: Self-Validating Workflows

Protocol A: In Vitro Microsomal Stability and MetID

Objective: Determine intrinsic clearance ( CLint​ ) and identify Phase I/II metabolites.

  • Preparation: Thaw HLMs and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding DCPM (final concentration 1 µM) and cofactors (1 mM NADPH for Phase I; 2 mM UDPGA and 25 µg/mL alamethicin for Phase II).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Self-Validation: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-HRMS. The system is self-validating if the positive control (e.g., verapamil) demonstrates a known clearance rate, ensuring the enzymatic viability of the microsomes.

Protocol B: In Vivo Pharmacokinetic and Mass Balance Study

Objective: Map systemic exposure, tissue distribution, and ultimate excretion pathways.

  • Dosing: Administer a single oral dose of ¹⁴C-labeled DCPM (10 mg/kg, formulated in 0.5% methylcellulose) to fasted adult male Sprague-Dawley rats (n=6).

  • Sampling: House the subjects in metabolic cages. Collect blood via the jugular vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Collect urine and feces continuously over 48 hours over dry ice to prevent metabolite degradation.

  • Extraction: Process plasma via liquid-liquid extraction (LLE) using ethyl acetate. Dilute urine samples 1:10 in the mobile phase.

  • Self-Validation: Quantify parent DCPM and metabolites via LC-MS/MS and radiometric detection. Mass balance is validated if4 in the combined urine and fecal output, confirming no undetected tissue accumulation[4].

Quantitative Data Comparison

ParameterIn Vitro Profile (HLMs/Hepatocytes)In Vivo Profile (SD Rat Model)Analytical MethodBiological Significance
Primary Phase I Metabolite Dichloro-(2-chlorophenyl)benzoic acidDichloro-(2-chlorophenyl)benzoic acidLC-HRMSConfirms rapid oxidation of the benzylic alcohol moiety.
Primary Phase II Metabolite O-Glucuronide ConjugateHippuric Acid ConjugateLC-MS/MSHighlights the in vitro blind spot for glycine conjugation.
Clearance Metric Intrinsic Clearance ( CLint​ )Systemic Clearance ( CLsys​ )LC-UV/MS CLint​ predicts hepatic extraction; CLsys​ confirms total body clearance.
Mass Balance N/A (Closed System)>90% Recovery in Urine/FecesRadiometricEnsures all metabolic branches are accounted for.
Primary Limitation Lacks endogenous glycine and renal excretion mechanisms.Expensive, lower throughput, subject to species differences.N/ADictates the necessity of combining both approaches.

Metabolic Pathway Visualization

G DCPM Dichloro-(2-chlorophenyl)methanol (Parent) Aldehyde Dichloro-(2-chlorophenyl)benzaldehyde (Phase I) DCPM->Aldehyde ADH / CYP450 Glucuronide O-Glucuronide Conjugate (In Vitro/In Vivo Phase II) DCPM->Glucuronide UGTs Acid Dichloro-(2-chlorophenyl)benzoic acid (Phase I) Aldehyde->Acid ALDH Hippuric Hippuric Acid Conjugate (In Vivo Phase II) Acid->Hippuric Glycine Conjugation Acid->Glucuronide UGTs

Metabolic biotransformation pathways of Dichloro-(2-chlorophenyl)methanol.

References

  • Source: publisso.
  • Source: creative-biolabs.
  • Title: What Are Metabolite Profiling & Identification Studies?
  • Title: 214900Orig1s000 - accessdata.fda.

Sources

Safety & Regulatory Compliance

Safety

Dichloro-(2-chlorophenyl)methanol proper disposal procedures

Proper disposal of complex halogenated organics like Dichloro-(2-chlorophenyl)methanol requires strict adherence to environmental regulations and chemical compatibility protocols. As an α,α-dichloro alcohol, this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex halogenated organics like Dichloro-(2-chlorophenyl)methanol requires strict adherence to environmental regulations and chemical compatibility protocols. As an α,α-dichloro alcohol, this compound presents unique reactive hazards that dictate its lifecycle from the benchtop to the incinerator.

This guide provides a comprehensive, self-validating operational protocol for the safe segregation, collection, and disposal of Dichloro-(2-chlorophenyl)methanol, ensuring compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EHS) guidelines.

Part 1: Physicochemical Profiling for Waste Management

Before initiating disposal, personnel must understand the physical properties of the waste stream. Dichloro-(2-chlorophenyl)methanol is intrinsically unstable; understanding its degradation pathways is critical for selecting the correct containment strategy.

ParameterOperational Implication for Disposal
Chemical Class Halogenated Organic Alcohol (α,α-dichloro alcohol)
Waste Stream Designation Halogenated Solvent/Organic Waste[1]
Halogen Content High (Three Chlorine atoms per molecule). Requires high-temperature incineration with caustic scrubbing to neutralize HCl gas emissions[2].
Incompatibilities Strong oxidizers, strong bases, active metals. Do not mix with acidic or alkaline waste streams[1].
Container Compatibility Glass or High-Density Polyethylene (HDPE). Avoid metal containers due to potential corrosive degradation from trace HCl[3].

Part 2: Step-by-Step Waste Segregation & Accumulation Protocol

Expertise & Experience Insight: Halogenated waste costs up to three times more to dispose of than non-halogenated waste. Incinerators must use specialized caustic scrubbers to capture the acidic gases produced during combustion[2]. Commingling even a small amount of Dichloro-(2-chlorophenyl)methanol into a non-halogenated waste carboy converts the entire volume into expensive halogenated waste.

Step 1: Container Selection and Preparation
  • Select a chemically compatible container: High-Density Polyethylene (HDPE) or heavy-walled borosilicate glass carboys are required[3]. Do not use metal containers.

  • Implement Vented Caps (Critical Causality): Because Dichloro-(2-chlorophenyl)methanol (an α,α-dichloro alcohol) can spontaneously undergo dehydrohalogenation to release hydrogen chloride (HCl) gas, you must utilize a vented storage cap[4]. Tightly sealing the container can lead to catastrophic over-pressurization and explosion[4].

Step 2: Waste Segregation
  • Strictly separate this waste from non-halogenated solvents (e.g., ethanol, acetone, hexane)[1].

  • Do not mix with aqueous wastes, active metals, cyanides, or sulfides, which could trigger toxic gas release[5].

  • For solid waste (e.g., contaminated Kimwipes, disposable spatulas, or empty vials), collect in a separate, clearly marked solid hazardous waste bin[5]. Do not place solid debris into liquid waste carboys[5].

Step 3: Active Accumulation
  • Conduct all waste transfers inside an operating chemical fume hood to prevent inhalation of volatile organic compounds (VOCs) and evolved HCl[1].

  • Fill the container to a maximum of 75-80% capacity (leave 3 to 5 inches at the top) to allow for thermal expansion and gas accumulation[3].

  • Keep the container securely closed (using the vented cap) at all times unless actively adding waste[3]. Open funnels must not be left in the container[6].

Step 4: Labeling and Documentation
  • Attach a standardized Hazardous Waste Tag before the first drop of waste is added[1].

  • Clearly write "Halogenated Organic Waste" and list "Dichloro-(2-chlorophenyl)methanol" along with its estimated percentage concentration[5]. Do not use chemical abbreviations or formulas[5].

  • Log every addition on a continuous tracking sheet attached to the secondary containment bin to maintain a self-validating inventory system[5].

Part 3: Waste Routing Workflow

WasteRouting Start Waste Generation: Dichloro-(2-chlorophenyl)methanol IsLiquid Is the waste liquid or solid? Start->IsLiquid SolidWaste Solid Waste Container (Contaminated PPE/Debris) IsLiquid->SolidWaste Solid LiquidWaste Liquid Waste Stream IsLiquid->LiquidWaste Liquid Incineration High-Temp Incineration with Caustic Scrubbing SolidWaste->Incineration HalogenCheck Does it contain >1% Halogens? (Yes, Cl is present) LiquidWaste->HalogenCheck NonHalogenated Non-Halogenated Organic Waste HalogenCheck->NonHalogenated No Halogenated Halogenated Organic Waste (Primary Route) HalogenCheck->Halogenated Yes (Cl > 1%) Halogenated->Incineration EPA Compliant Disposal

Figure 1: Decision tree for routing Dichloro-(2-chlorophenyl)methanol waste streams.

Part 4: Spill Response and Decontamination Plan

In the event of an accidental spill of Dichloro-(2-chlorophenyl)methanol during the disposal process, immediate and systematic action is required to prevent exposure and environmental release.

  • Isolate: Immediately close the sash of the fume hood to contain vapors. If the spill is outside the hood, evacuate the immediate area and alert laboratory personnel[7].

  • Protect: Ensure appropriate PPE is worn, including splash goggles, a lab coat, and chemical-resistant nitrile or neoprene gloves[8].

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial universal spill pads). Do not use combustible materials like paper towels for large spills[7].

  • Collect: Using a non-sparking scoop, transfer the saturated absorbent into a compatible, sealable hazardous waste bag or bucket[3].

  • Decontaminate: Wash the affected surface with a mild alkaline detergent and water to neutralize residual acid, collecting the rinsate as hazardous aqueous waste[1].

  • Dispose & Report: Tag the cleanup materials as "Solid Halogenated Hazardous Waste" and submit a waste collection request to your EHS department[5]. Report the incident to the Laboratory Safety Coordinator[7].

Sources

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